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  • Product: 2-(trichloromethyl)-1H-imidazole
  • CAS: 163769-73-1

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Insights for 2-(Trichloromethyl)-1H-imidazole: A Technical Whitepaper

Executive Summary 2-(Trichloromethyl)-1H-imidazole is a highly versatile, albeit moisture-sensitive, building block in advanced organic synthesis. It serves as a critical intermediate for the preparation of imidazole-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Trichloromethyl)-1H-imidazole is a highly versatile, albeit moisture-sensitive, building block in advanced organic synthesis. It serves as a critical intermediate for the preparation of imidazole-2-carboxylic acid, ethyl imidazole-2-carboxylate, and various biologically active compounds, including poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors 1[1]. The synthesis of this compound requires precise control over reaction conditions to prevent premature hydrolysis of the trichloromethyl group. This guide details the core synthetic pathways, the mechanistic causality behind experimental choices, and self-validating protocols for its preparation.

The Acetal-Amidine Cyclization Pathway (De Novo Synthesis)

The most authoritative method for synthesizing the unsubstituted 2-(trichloromethyl)-1H-imidazole core involves a two-step sequence starting from trichloroacetonitrile and aminoacetaldehyde dimethyl acetal 2[2].

Mechanistic Causality & Chemical Logic
  • Amidine Formation : Trichloroacetonitrile is highly electrophilic due to the strong electron-withdrawing effect of the trichloromethyl group. The nucleophilic addition of aminoacetaldehyde dimethyl acetal must be conducted at cryogenic temperatures (-35 °C to -40 °C) in an inert atmosphere 3[3]. This thermal control is strictly causal: the reaction is highly exothermic, and elevated temperatures lead to uncontrolled polymerization or decomposition of the acetal.

  • TFA-Mediated Cyclization : The intermediate amidine, N-(2,2-dimethoxyethyl)trichloroacetamidine, is subjected to trifluoroacetic acid (TFA, 99+%). TFA serves a dual mechanistic purpose. First, it acts as an anhydrous acid catalyst to deprotect the dimethyl acetal, generating a highly reactive oxonium ion. Second, it provides the acidic environment necessary for intramolecular ring closure and subsequent dehydration (aromatization) to form the imidazole ring. Crucially, using concentrated TFA (99+%) avoids the introduction of nucleophilic water, which would otherwise rapidly hydrolyze the newly formed 2-trichloromethyl group into a carboxylic acid 2[2].

Mechanism cluster_0 Step 1: Amidine Formation cluster_1 Step 2: TFA-Catalyzed Cyclization N1 Trichloroacetonitrile (Electrophile) N3 N-(2,2-dimethoxyethyl) trichloroacetamidine N1->N3 Nucleophilic Attack (-35 °C) N2 Aminoacetaldehyde dimethyl acetal (Nucleophile) N2->N3 N4 Acetal Deprotection (Oxonium Ion Intermediate) N3->N4 TFA (99+%) Hydrolysis N5 Intramolecular Ring Closure N4->N5 - MeOH N6 2-(Trichloromethyl)- 1H-imidazole N5->N6 Aromatization (- H2O)

Mechanistic pathway of 2-(trichloromethyl)-1H-imidazole synthesis via amidine cyclization.

Protocol 1.1: Synthesis of N-(2,2-dimethoxyethyl)trichloroacetamidine
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stirrer, argon inlet, and dropping funnel.

  • Dissolve trichloroacetonitrile (100 mmol, 14.4 g) in anhydrous tetrahydrofuran (THF, 25 mL) and cool the system to -35 °C to -40 °C using a dry ice/acetone bath 3[3].

  • Add aminoacetaldehyde dimethyl acetal (100 mmol, 10.9 mL) dropwise over 30 minutes, maintaining the internal temperature strictly below -35 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours under argon.

  • Concentrate the mixture under reduced pressure. Recrystallize the solid residue using a mixture of methylene chloride and n-hexane to yield the pure amidine intermediate (Validation: TLC should show complete consumption of the nitrile).

Protocol 1.2: Cyclization to 2-(Trichloromethyl)-1H-imidazole
  • In a rigorously dried flask under argon, dissolve the isolated amidine (50 mmol) in anhydrous trifluoroacetic acid (TFA, 99+%, 30 mL) 2[2].

  • Stir the solution at room temperature. The cyclization proceeds readily; monitor via TLC (using anhydrous eluents) until the amidine is fully consumed.

  • Carefully remove the TFA under high vacuum (avoid heating above 30 °C to prevent degradation).

  • The resulting 2-(trichloromethyl)-1H-imidazole is isolated as a stable but highly moisture-sensitive solid. It must be stored in a desiccator or used immediately in downstream condensation reactions.

Workflow W1 Reaction Setup THF -40 °C Argon W2 Amidine Isolation Recrystallization CH2Cl2 / n-Hexane W1->W2 W3 Cyclization TFA (99+%) Room Temp Moisture-Free W2->W3 W4 Final Product 2-Trichloromethylimidazole Stable Solid W3->W4

Experimental workflow for the de novo synthesis of 2-(trichloromethyl)-1H-imidazole.

The Halogenation-Addition Pathway (Derivative Synthesis)

For applications requiring a fully halogenated imidazole ring, the synthesis of 4,5-dichloro-2-(trichloromethyl)-1H-imidazole provides a robust alternative 4[4].

Mechanistic Causality & Chemical Logic

This pathway relies on the electrophilic addition of dry hydrogen chloride to 4,5-dichloro-2-dichloromethyleneimidazole. The exocyclic double bond of the dichloromethylene group is highly polarized. The addition of anhydrous HCl across this double bond generates the trichloromethyl group. Toluene is selected as the solvent because it is non-nucleophilic, effectively dissolving the starting material while allowing the highly polar product to precipitate, driving the reaction to completion via Le Chatelier's principle 5[5].

Protocol 2.1: Synthesis of 4,5-dichloro-2-trichloromethyl-imidazole
  • Dissolve 4,5-dichloro-2-dichloromethyleneimidazole (1.0 mol, 218 g) in 2 liters of anhydrous toluene in a reaction vessel equipped with a gas dispersion tube 5[5].

  • Bubble dry hydrogen chloride gas into the solution at room temperature. The reaction is exothermic; utilize a water bath to maintain the temperature.

  • Continue HCl addition until the formation of the precipitate ceases (requires at least 1.0 mol of HCl).

  • Cool the suspension, filter the precipitate under a blanket of dry nitrogen, and dry under vacuum to yield 4,5-dichloro-2-trichloromethyl-imidazole (melting point ~210 °C with decomposition).

Quantitative Data & Yield Analysis

The following table summarizes the quantitative metrics associated with the described synthetic pathways.

Synthetic StepSubstrateReagents / CatalystConditionsIsolated YieldProduct Characteristics
Amidine Formation TrichloroacetonitrileAminoacetaldehyde dimethyl acetalTHF, -35 °C to -40 °C, Argon~50%Stable intermediate, crystalline solid
TFA Cyclization N-(2,2-dimethoxyethyl)-trichloroacetamidineTFA (99+%)Neat, Room Temp, Moisture-free>85% (Crude)Moisture-sensitive solid; requires inert storage
HCl Addition 4,5-dichloro-2-dichloromethyleneimidazoleDry HCl gasToluene, Exothermic (cooling required)89%Stable up to 210 °C (decomp.); fully halogenated

Downstream Applications and Handling

Because the trichloromethyl group on the electron-rich imidazole ring is highly susceptible to nucleophilic attack, 2-(trichloromethyl)-1H-imidazole is frequently generated in situ or immediately subjected to solvolysis 2[2]. For example, reacting the compound with ethanol and concentrated sulfuric acid (reflux, 7 hours) yields ethyl 1H-imidazole-2-carboxylate, a stable and highly valuable pharmaceutical intermediate 1[1].

References

  • González, J., Pérez-Medrano, A., & Muchowski, J. M. "2-Trichloromethylimidazole. Condensation reactions with anions stabilized by carbonyl groups." Canadian Journal of Chemistry. URL:[Link]

  • "Iridium complex and organic light-emitting diodes." Patent WO2010093176A2.
  • "Synthesis of 4,5-dichloro-2-trichloromethyl-imidazole." PrepChem. URL:[Link]

  • "(4,5)-Dichloro-imidazole (2)-carboxylic acid derivs." Patent DE2610527A1.

Sources

Exploratory

A Senior Application Scientist's Guide to the Single-Crystal X-ray Crystallography of 2-(trichloromethyl)-1H-imidazole

Introduction: The "Why" Behind the Structure The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The addition of a trichloromethyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Why" Behind the Structure

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The addition of a trichloromethyl group at the 2-position drastically alters the molecule's electronic properties and steric profile, making 2-(trichloromethyl)-1H-imidazole a compound of significant interest for developing novel therapeutic agents, potentially with antimicrobial or antifungal properties.[1]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for structural elucidation at the atomic level.[2][3] It provides unambiguous information on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions within the crystal lattice. This information is invaluable for:

  • Absolute Structure Verification: Confirming the correct synthesis of the target molecule.

  • Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule.

  • Structure-Activity Relationship (SAR) Studies: Providing a structural basis for observed biological activity, guiding future drug design.

  • Polymorph Screening: Identifying different crystalline forms that can impact a drug's physical properties, such as solubility and bioavailability.

This guide is structured to follow the logical progression of an actual research project, providing both the "how" and the "why" at each critical stage.

The Crucial First Step: Synthesis and High-Quality Crystallization

The success of any SC-XRD experiment is entirely dependent on the quality of the single crystal.[4] This often represents the most challenging bottleneck in the process.[4] A suitable crystal should be a single, well-ordered lattice, typically >0.1 mm in at least two dimensions, and free of significant defects.[5]

Synthesis Protocol

The synthesis of 2-(trichloromethyl)-1H-imidazole and its derivatives can be achieved through several established routes. A common method involves the condensation of an o-phenylenediamine equivalent with a reagent that provides the trichloromethyl group, such as methyl 2,2,2-trichloroacetimidate.[1] More recent advancements include one-pot, copper-catalyzed reactions which offer high yields under mild conditions.[6][7]

Exemplary Protocol (Condensation Method):

  • Reaction Setup: In a round-bottom flask, dissolve the starting diamine precursor in a suitable solvent like acetic acid.

  • Reagent Addition: While stirring, slowly add a stoichiometric equivalent of a trichloroacetimidate reagent dropwise.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Workup: Reduce the solvent volume under reduced pressure and precipitate the crude product by adding it to water.

  • Purification: Collect the crude product by filtration and purify using recrystallization or column chromatography to obtain the high-purity compound necessary for crystallization trials.

Crystallization: An Art Guided by Science

Growing diffraction-quality crystals is an empirical process that requires screening various conditions. The goal is to achieve a state of slow, controlled supersaturation, which allows for ordered crystal growth rather than rapid precipitation.[8]

Common Crystallization Techniques for Small Molecules:

TechniquePrincipleBest For
Slow Evaporation A solution of the compound is left in a vial loosely covered, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.[9]Thermally stable compounds with moderate solubility. It is one of the simplest methods.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble.[10] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]Milligram quantities of material and for screening multiple solvent/anti-solvent systems efficiently.
Cooling Crystallization A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.Compounds that show a significant change in solubility with temperature.

Practical Insights:

  • Solvent Choice is Key: Start with solvents in which the compound has moderate solubility. A good starting point is to screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Purity is Paramount: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Ensure the starting material is of the highest possible purity.

  • Patience is a Virtue: High-quality crystals grow slowly. Avoid agitating the crystallization vessel and allow ample time (days to weeks) for crystals to form.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure how it scatters a beam of X-rays. This diffraction pattern contains all the information needed to determine the atomic structure.[5][11]

Experimental Workflow

The process of single-crystal X-ray diffraction follows a well-defined series of steps, from mounting the crystal to processing the raw diffraction images.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing cluster_solve Structure Determination Crystal Select & Mount Crystal Screen Crystal Screening & Unit Cell Determination Crystal->Screen On Diffractometer Collect Full Data Collection Strategy Screen->Collect If crystal is suitable Integrate Integration of Reflection Intensities Collect->Integrate Generate raw images Scale Scaling & Merging Data Integrate->Scale Create reflection file (HKL) Solve Structure Solution (e.g., SHELXT) Scale->Solve Input for solution Refine Structure Refinement (e.g., SHELXL) Solve->Refine Initial model Validate Validation & CIF Generation Refine->Validate Final model

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a specialized loop or glass fiber using a cryoprotectant oil.[12] The assembly is then placed on a goniometer head in the diffractometer.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal vibrations and reduces radiation damage, leading to higher-quality data.

  • Data Collection: The crystal is exposed to a finely focused, monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[12] As the crystal is rotated by the goniometer, a series of 2D diffraction patterns are collected on a detector.[12] The collection strategy is optimized to measure a complete and redundant dataset, capturing the unique reflections and their intensities.

Structure Solution and Refinement: From Data to Model

The collected diffraction data is a set of reflection intensities. The process of "solving" the structure involves converting these intensities into a 3D electron density map, from which an atomic model can be built and refined.[5][8]

The Phase Problem and Structure Solution

While we can measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. This is the "phase problem" of crystallography. For small molecules, this is typically solved using ab initio "direct methods," which use statistical relationships between the intensities to estimate the initial phases.[13] Programs like SHELXT are highly effective for this step.[14]

Refinement: Optimizing the Atomic Model

Once an initial model is obtained, it is refined against the experimental data using a least-squares process with a program like SHELXL.[15] This iterative process involves:

  • Atom Assignment: Identifying peaks in the electron density map and assigning them to the correct atom types (C, N, Cl).

  • Positional and Displacement Parameter Refinement: Adjusting the x, y, z coordinates of each atom and their anisotropic displacement parameters (which model thermal motion) to improve the fit between the calculated and observed diffraction data.[15]

  • Hydrogen Atom Placement: Adding hydrogen atoms to the model, typically in calculated positions, and refining them using a "riding" model.[16]

  • Convergence: The refinement continues until the model converges, meaning that further adjustments do not significantly improve the fit. The quality of the final model is assessed using metrics like the R1 factor and the Goodness-of-Fit (GooF).

Hypothetical Crystallographic Data Presentation

As no public data exists, the following table presents a realistic and representative set of crystallographic parameters for 2-(trichloromethyl)-1H-imidazole, based on data from structurally similar compounds like other substituted imidazoles.[16][17][18]

Table 1: Representative Crystallographic Data for 2-(trichloromethyl)-1H-imidazole

ParameterValueSignificance
Chemical FormulaC₄H₃Cl₃N₂Defines the atomic composition of the asymmetric unit.
Molecular Weight185.44 g/mol Mass of the formula unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5 Å, b = 10.2 Å, c = 9.8 ÅDimensions of the unit cell.
α, β, γ (°)α = 90°, β = 110°, γ = 90°Angles of the unit cell.
Volume (ų)797 ųVolume of the unit cell.
Z4Number of molecules in the unit cell.
T (K)100(2) KThe temperature at which data was collected.
R1 [I > 2σ(I)]~ 0.04A key indicator of the agreement between the model and the data (lower is better).
wR2 (all data)~ 0.10A weighted R-factor for all data.
GooF~ 1.05Goodness-of-Fit; a value close to 1 indicates a good refinement.

Analysis and Visualization of the Molecular Structure

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates and all other relevant experimental details. This allows for detailed analysis and visualization of the molecular structure.

Molecular Geometry

The analysis would confirm the planar structure of the imidazole ring and the tetrahedral geometry of the trichloromethyl group. Key bond lengths and angles would be precisely determined, providing insight into the electronic effects of the electron-withdrawing CCl₃ group on the aromatic system.

Intermolecular Interactions and Crystal Packing

A crucial part of the analysis is examining how molecules pack together in the crystal. For 2-(trichloromethyl)-1H-imidazole, the primary intermolecular interaction is expected to be hydrogen bonding between the N-H proton of one molecule and the unprotonated nitrogen atom of a neighboring molecule, forming chains or dimers.

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 2-(Trichloromethyl)-1H-imidazole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Biological Significance The 1H-imidazole and benzimidazole scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Biological Significance

The 1H-imidazole and benzimidazole scaffolds are privileged structures in medicinal chemistry and agrochemistry. The incorporation of a trichloromethyl ( −CCl3​ ) group at the 2-position of these heterocycles significantly alters their physicochemical properties, enhancing lipophilicity and metabolic stability[1]. These functionalized derivatives exhibit potent biological efficacy, serving as critical intermediates for novel antimicrobial, antifungal, and antiparasitic agents[1]. For instance, related halogenated benzimidazole derivatives have demonstrated robust antiprotozoal and anthelmintic activities, frequently outperforming standard therapeutics like Albendazole in specific in vitro assays[2].

However, the synthesis of 2-(trichloromethyl)-1H-imidazole derivatives presents distinct chemical challenges. The −CCl3​ moiety is sterically bulky and highly susceptible to hydrolytic degradation into a carboxylic acid under basic or aqueous conditions. Therefore, successful synthesis requires meticulously designed protocols that control electrophilicity and strictly manage moisture during isolation[1][3].

Mechanistic Insights & Synthetic Causality (E-E-A-T)

As a synthetic chemist scaling these reactions, understanding the causality behind reagent and solvent selection is paramount to preventing product degradation.

Strategy A: Condensation via Imidates

For the synthesis of 2-(trichloromethyl)-1H-benzimidazole, the condensation of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate is the preferred route[1].

  • Causality of Reagent Choice: Methyl 2,2,2-trichloroacetimidate is utilized instead of trichloroacetic acid because the imidate is a vastly superior electrophile.

  • Causality of Solvent: Acetic acid acts dually as a solvent and a Brønsted acid catalyst. It protonates the imidate nitrogen, dramatically increasing the electrophilicity of the adjacent carbon, which facilitates rapid nucleophilic attack by the primary amine of the diamine[1][4].

Strategy B: Hydrochlorination of Exocyclic Double Bonds

For the synthesis of 4,5-dichloro-2-(trichloromethyl)-1H-imidazole, the protocol relies on the hydrochlorination of 4,5-dichloro-2-dichloromethylene-imidazole[3][5].

  • Causality of Anhydrous Conditions: The addition of hydrogen chloride (HCl) across the exocyclic double bond generates the −CCl3​ group. Because the resulting trichloromethyl group is hydrolytically labile, the reaction must be performed in dry toluene using anhydrous HCl gas. Any introduction of moisture will lead to premature hydrolysis[3].

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems , meaning the physical changes observed during the reaction inherently confirm the success and progress of the chemical transformation.

Protocol A: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole

Materials: o-Phenylenediamine (25 g), Methyl 2,2,2-trichloroacetimidate (28.5 mL), Acetic acid (750 mL), Toluene (1000 mL), Deionized Water.

  • Dissolution: In a suitable reaction vessel, dissolve 25 g of o-phenylenediamine in 750 mL of acetic acid at room temperature[4].

  • Electrophilic Addition: Add 28.5 mL of methyl 2,2,2-trichloroacetimidate dropwise over a period of 15 minutes under continuous stirring[4]. Causality: Dropwise addition manages the exothermic condensation and prevents the formation of side products.

  • Reaction: Stir the mixture at room temperature for 1 hour[4].

  • Concentration: Concentrate the reaction mixture to a volume of approximately 150 mL under reduced pressure[1].

  • Precipitation (Self-Validation Checkpoint 1): Pour the concentrated mixture into 1500 mL of water. Validation: The massive polarity shift forces the hydrophobic product to precipitate quantitatively. A lack of precipitation indicates incomplete condensation[1][4].

  • Filtration: Collect the precipitated crystals by filtration and wash thoroughly with 1000 mL of water[4].

  • Azeotropic Drying (Self-Validation Checkpoint 2): Suspend the crude wet product in 500 mL of toluene and evaporate the solvent under reduced pressure. Repeat this step once more with another 500 mL of toluene. Validation: Toluene forms an azeotrope with water and residual acetic acid. This step rigorously dries the product without applying excessive heat, preventing the hydrolytic degradation of the −CCl3​ group[4].

  • Final Isolation: Dry the residue under reduced pressure to yield the final product (approx. 51.8 g)[4].

Workflow_A N1 o-Phenylenediamine (25 g) N2 Dissolve in Acetic Acid (750 mL) N1->N2 N3 Add Methyl 2,2,2-trichloroacetimidate (28.5 mL) dropwise N2->N3 N4 Stir at RT for 1 hr N3->N4 N5 Concentrate to 150 mL under reduced pressure N4->N5 N6 Precipitate in Water (1500 mL) N5->N6 N7 Filter & Wash (1000 mL Water) N6->N7 N8 Azeotropic Drying Suspend in Toluene & Evaporate (2x) N7->N8 N9 2-(Trichloromethyl)-1H-benzimidazole (Yield: ~51.8 g) N8->N9

Experimental workflow for the synthesis of 2-(trichloromethyl)-1H-benzimidazole.
Protocol B: Synthesis of 4,5-Dichloro-2-(trichloromethyl)-1H-imidazole

Materials: 4,5-Dichloro-2-dichloromethylene-imidazole (218 g, 1.0 mol), Dry Toluene (~2 L), Anhydrous Hydrogen Chloride (HCl) gas.

  • Preparation: Dissolve 218 g of 4,5-dichloro-2-dichloromethylene-imidazole in approximately 2 liters of dry toluene[5]. Causality: Toluene is utilized as a non-polar, inert solvent that maintains the solubility of the starting material while remaining unreactive to HCl gas[3].

  • Hydrochlorination: Slowly pass dry, anhydrous HCl gas into the stirring solution[5].

  • Monitoring (Self-Validation Checkpoint 1): Continue passing the gas until the formation of the precipitate has completely ended. Validation: The hydrochlorination reaction is highly exothermic. The cessation of heat generation and the end of visible precipitation serve as an internal, visual indicator that the stoichiometric addition (at least 1 mol) is complete[5].

  • Isolation (Self-Validation Checkpoint 2): Allow the mixture to cool. Filter off the precipitate and dry under vacuum. Validation: The final product should yield approximately 235 g (89% of theory) and exhibit a melting point of 210 °C (with decomposition), serving as a rapid purity check[5].

Pathway_B S1 4,5-dichloro-2-dichloromethylene -imidazole I1 Protonation of Imidazole Nitrogen S1->I1 + H⁺ R1 Dry HCl gas (Anhydrous) R1->I1 I2 Nucleophilic Chloride Attack I1->I2 + Cl⁻ P1 4,5-dichloro-2-(trichloromethyl) -1H-imidazole I2->P1 Exothermic Precipitation

Mechanistic pathway for the hydrochlorination of dichloromethylene-imidazole.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected yields for the two primary synthesis routes described above.

Target CompoundStarting MaterialKey ReagentSolventReaction ConditionsExpected YieldRef.
2-(Trichloromethyl)-1H-benzimidazole o-Phenylenediamine (25 g)Methyl 2,2,2-trichloroacetimidate (28.5 mL)Acetic acid1 hr / Room Temp~51.8 g[4]
4,5-Dichloro-2-(trichloromethyl)-1H-imidazole 4,5-Dichloro-2-dichloromethylene-imidazole (218 g)Dry HCl gas (Excess)Dry TolueneExothermic / RT235 g (89%)[5]

References[1] Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives: Detailed Application Notes and Protocols. Benchchem. Available Here[4] Synthesis routes of 2-(Trichloromethyl)-1H-benzimidazole. Benchchem. Available Here[3] DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc.Google Patents. Available Here[2] Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. PubMed. Available Here[5] Synthesis of 4,5-dichloro-2-trichloromethyl-imidazole. PrepChem. Available Here

Sources

Application

Application Note: 2-(Trichloromethyl)-1H-imidazole as a High-Value Precursor in Organic Synthesis

Mechanistic Overview & Chemical Causality In advanced organic synthesis and drug development, 2-(trichloromethyl)-1H-imidazole (and its halogenated derivatives, such as 4,5-dichloro-2-trichloromethyl-imidazole) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Chemical Causality

In advanced organic synthesis and drug development, 2-(trichloromethyl)-1H-imidazole (and its halogenated derivatives, such as 4,5-dichloro-2-trichloromethyl-imidazole) serves as a highly versatile, moisture-sensitive electrophilic precursor[1].

The synthetic utility of this compound lies in the unique electronic properties of the trichloromethyl ( −CCl3​ ) group. Functioning as a masked carboxylate or acyl chloride equivalent, the three highly electronegative chlorine atoms heavily withdraw electron density from the C2 position, making it exceptionally susceptible to nucleophilic attack[1].

The Causality of Precursor Selection: Free imidazole-2-carboxylic acid is notoriously unstable under standard reaction conditions, frequently undergoing rapid thermal decarboxylation to revert to bare imidazole[2]. By utilizing 2-(trichloromethyl)-1H-imidazole, chemists can bypass the unstable free acid phase. The −CCl3​ group can be directly trapped by alcohols, amines, or carbon nucleophiles to form stable esters, amides, or complex carbon frameworks without the need for harsh peptide coupling reagents[1][3].

Divergent Synthetic Workflows

The precursor can be directed down multiple synthetic pathways depending on the nucleophile introduced.

G cluster_0 Precursor Activation A 2-(Trichloromethyl)-1H-imidazole Masked Acyl Equivalent B Hydrolysis [H2O, H2O2, 25°C] A->B Oxidative Cleavage C Alcoholysis [EtOH, H2SO4, 78°C] A->C Acid-Catalyzed Substitution D Enolate Condensation [NaH, THF, 0°C] A->D C-C Bond Formation E Imidazole-2-carboxylic acid (OLED Ligands) B->E -3 HCl Avoid Heating! F Ethyl Imidazole-2-carboxylate (Biochemical Reagents) C->F -3 HCl G β-chlorovinyl carbonyls (Advanced Synthons) D->G -HCl

Figure 1: Divergent synthetic pathways of 2-(trichloromethyl)-1H-imidazole via nucleophilic attack.

Quantitative Data Summary

The following table summarizes the thermodynamic conditions and expected yields for the primary nucleophilic substitutions of the trichloromethyl group[1][2][3].

Reaction TypeNucleophile / ReagentsTarget ProductTypical YieldTimeOptimal Temp
Oxidative Hydrolysis H2​O / 30% H2​O2​ Imidazole-2-carboxylic acid97.5%72 h25 °C (Strict)
Acidic Alcoholysis Ethanol / H2​SO4​ (cat.)Ethyl imidazole-2-carboxylate64.3 - 76%7 - 18 h78 °C (Reflux)
Enolate Condensation Diethyl malonate / NaH β -chlorovinyl carbonyls~60.0%48 h0 °C to RT

Self-Validating Experimental Protocols

Protocol A: Oxidative Hydrolysis to Imidazole-2-carboxylic acid[2]

Causality: Water alone hydrolyzes the −CCl3​ group too slowly. The addition of 30% aqueous H2​O2​ facilitates oxidative cleavage of the carbon-halogen bonds. Critical: The reaction must be maintained at room temperature. Heating provides the activation energy required for the newly formed carboxylic acid to undergo spontaneous decarboxylation[2].

Step-by-Step Methodology:

  • Suspend 2-(trichloromethyl)-1H-imidazole (0.030 mol) in 10 mL of deionized water under continuous stirring.

  • Slowly add 10 g of 30% aqueous H2​O2​ dropwise. Note: Control the addition rate to prevent exothermic spiking above 25 °C.

  • Allow the reaction to proceed at room temperature for 72 hours[2].

  • Remove the water in vacuo at room temperature to afford a white crystalline solid.

  • Wash the solid with a stirred mixture of diethyl ether/water (4:1) to remove excess peroxides[2].

  • Self-Validation System:

    • Chemical: Perform a starch-iodide paper test on the filtrate to confirm the complete quenching of peroxides.

    • Analytical: Verify the melting point (Expected: 156-158 °C). Confirm structural integrity via FT-IR (broad O−H stretch at 3392 cm−1 , strong C=O stretch at 1618 cm−1 )[2].

Protocol B: Acid-Catalyzed Alcoholysis to Ethyl Imidazole-2-carboxylate[3]

Causality: To synthesize the ester, reacting the free carboxylic acid with ethanol is inefficient due to its instability. Instead, directly subjecting the trichloromethyl precursor to ethanol in the presence of concentrated sulfuric acid forces an in situ substitution. The acid protonates the imidazole ring, increasing the electrophilicity of the C2 position while trapping the intermediate as a stable ester[3].

Step-by-Step Methodology:

  • Dissolve the precursor in 300 mL of absolute ethanol.

  • Slowly add concentrated H2​SO4​ (2.76 eq.) dropwise. Note: Maintain the internal temperature below 25 °C during addition to prevent etherification of the solvent[3].

  • Heat the mixture to reflux (78 °C) and stir for 7 hours, followed by ambient stirring overnight.

  • Distill off the ethanol under reduced pressure.

  • Dilute the resulting suspension with 200 mL of ice water. Adjust the pH to 5-6 using concentrated ammonia while keeping the temperature below 5 °C[3].

  • Self-Validation System:

    • Purification: Recrystallize the crude product in isopropyl ether[3].

    • Analytical: Run 1H NMR ( CDCl3​ ). The disappearance of the precursor signals and the emergence of an ethyl quartet at ~4.4 ppm and a triplet at ~1.4 ppm confirm successful esterification.

Advanced Applications in Drug Discovery & Materials Science

Modulation of Protein-Protein Interactions (PPIs): In drug discovery, derivatives like 5-chloro-2-trichloromethylimidazole are utilized as small-molecule bridges to rescue defective protein-protein associations. For instance, this specific ligand was found to increase the binding affinity of mutant human growth hormone (hGH) for its receptor by over 1000-fold ( Kd​ = 260 nM). By fitting into the hydrophobic pocket at the PPI interface, the trichloromethyl group restores the agonist potential of the hormone, successfully facilitating downstream mitogenic signaling and JAK2 phosphorylation[4].

Electroluminescent Materials (OLEDs): In materials science, the hydrolyzed product (imidazole-2-carboxylic acid) is a critical ancillary ligand. It is refluxed with cyclometalated iridium(III)- μ -chloro-bridged dimers in 2-ethoxyethanol to synthesize highly efficient phosphorescent iridium complexes. These complexes are subsequently doped into the emissive layers of Organic Light-Emitting Diodes (OLEDs) to enhance quantum efficiency and tune emission spectra[5].

Agrochemical Development: The chlorinated derivative, 4,5-dichloro-2-trichloromethyl-imidazole, is heavily utilized as a starting material for synthesizing broad-spectrum herbicides, bactericides, and fungicides. Nucleophilic substitution of the −CCl3​ group with amines or thiols yields highly active agrochemical agents that disrupt plant and fungal metabolic pathways[6].

References

  • (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc.
  • Source: Google Patents (WO2010093176A2)
  • 2-Trichloromethylimidazole. Condensation reactions with anions stabilized by carbonyl groups Source: Canadian Journal of Chemistry (Vol. 75, No. 10) URL:[Link]

  • Inhibition of Protein−Protein Association by Small Molecules: Approaches and Progress Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Robust HPLC-UV Method Development for the Quantification of 2-(trichloromethyl)-1H-imidazole

Introduction & Analyte Profiling The quantification of functionalized imidazoles is a critical requirement in pharmaceutical development and chemical manufacturing, as high-performance liquid chromatography (HPLC) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The quantification of functionalized imidazoles is a critical requirement in pharmaceutical development and chemical manufacturing, as high-performance liquid chromatography (HPLC) serves as the gold standard for their analysis[1]. However, 2-(trichloromethyl)-1H-imidazole presents a unique chromatographic challenge due to its dual chemical nature: it possesses a polar, basic imidazole ring coupled with a highly hydrophobic and chemically reactive trichloromethyl (-CCl₃) group.

As a Senior Application Scientist, the first step in method development is risk assessment through chemical profiling. The trichloromethyl group at the C2 position is highly susceptible to nucleophilic attack by hydroxide ions. Under alkaline or even neutral conditions, this group undergoes rapid base-catalyzed hydrolysis, ultimately degrading into 1H-imidazole-2-carboxylic acid[2]. Therefore, the analytical method must be engineered not only to separate the compound but to chemically stabilize it during the run.

DegradationPathway API 2-(trichloromethyl)-1H-imidazole (Target Analyte) Reaction Alkaline Hydrolysis (pH > 7.0) API->Reaction OH⁻ / H₂O Degradant 1H-imidazole-2-carboxylic acid (Degradant) Reaction->Degradant - 3 HCl

Fig 1: Base-catalyzed degradation pathway of 2-(trichloromethyl)-1H-imidazole.

Method Development Strategy: The Causality of Experimental Choices

A robust analytical protocol is not a random assembly of parameters; it is a self-validating system where every choice is dictated by the analyte's physicochemical properties.

Mobile Phase pH and Buffer Selection

Imidazoles are weak bases (the unsubstituted imidazole has a pKa of ~6.9)[3]. When analyzed on traditional silica-based reversed-phase columns, partially protonated basic analytes interact strongly with residual acidic silanol groups on the stationary phase, leading to severe peak tailing. The Solution: We utilize a 0.05 M Potassium dihydrogen phosphate (KH₂PO₄) buffer adjusted to pH 2.8 with orthophosphoric acid. This highly acidic environment serves a dual purpose:

  • It fully protonates the imidazole nitrogen, suppressing secondary silanol interactions and ensuring sharp, symmetrical peaks[3].

  • It completely halts the base-catalyzed hydrolysis of the -CCl₃ group, ensuring the structural integrity of the analyte during the chromatographic run.

Organic Modifier Selection

Methanol is selected over acetonitrile as the organic modifier. Methanol provides superior solvation thermodynamics for polar protic compounds like imidazoles. Furthermore, it is environmentally benign and has been proven to yield excellent migration times and peak shapes for imidazole derivatives in isocratic reversed-phase methods[4].

Stationary Phase

A base-deactivated, end-capped C8 column (e.g., Thermo Scientific BDS Hypersil C8) is selected. The C8 phase provides slightly less hydrophobic retention than a C18, which is ideal for preventing the highly hydrophobic -CCl₃ group from over-retaining, thereby keeping the run time under 10 minutes while maintaining high theoretical plate counts[4].

MethodWorkflow A Analyte Profiling: 2-(trichloromethyl)-1H-imidazole B Risk Assessment: Hydrolysis of -CCl3 to -COOH A->B D Stationary Phase: End-capped C8 Column A->D Retain polar basic ring C Mobile Phase Selection: Acidic Buffer (pH 2.8) + Methanol B->C Mitigate degradation E Method Optimization: Isocratic Elution, UV 220 nm C->E D->E F ICH Q2(R2) Validation: Linearity, Accuracy, Precision E->F Finalize conditions

Fig 2: Logical workflow for HPLC method development and validation.

Experimental Protocols

Optimized Chromatographic Conditions
ParameterSpecification
Column Thermo Scientific BDS Hypersil C8 (250 × 4.6 mm, 5 µm)
Mobile Phase 0.05 M KH₂PO₄ (pH 2.8) : Methanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength UV at 220 nm
Injection Volume 10 µL
Run Time 10.0 minutes
Step-by-Step Preparation Procedures

Step 1: Mobile Phase Preparation (Self-Validating Step)

  • Dissolve 6.8 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to yield a 0.05 M solution.

  • Monitor the pH using a calibrated pH meter. Add orthophosphoric acid (85%) dropwise until the pH reaches exactly 2.8 ± 0.05.

  • Mix the buffered aqueous solution with HPLC-grade Methanol in a 60:40 (v/v) ratio.

  • Filter the mixture through a 0.22 µm PTFE membrane filter under vacuum and sonicate for 10 minutes to degas. Causality: Degassing prevents micro-bubble formation in the pump heads, ensuring flow rate precision.

Step 2: Standard Solution Preparation

  • Accurately weigh 10.0 mg of 2-(trichloromethyl)-1H-imidazole reference standard.

  • Transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the Mobile Phase to obtain a stock solution of 100 µg/mL. Causality: Dissolving the standard in the mobile phase eliminates solvent-mismatch peak distortion (the "solvent effect").

  • Dilute appropriately with mobile phase to create a 6-point calibration curve (1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL).

Method Validation (ICH Q2(R2) Framework)

The validation of this analytical procedure strictly adheres to the updated ICH Q2(R2) guidelines, ensuring the method is scientifically sound, reproducible, and fit for its intended purpose across its lifecycle[5].

System Suitability Testing (SST)

Before analyzing any samples, the system must self-validate. Six replicate injections of the 50.0 µg/mL standard are performed to ensure the chromatographic system is operating within acceptable tolerances.

ParameterObserved ValueAcceptance Criteria
Retention Time (tR) 5.42 min-
Theoretical Plates (N) 8,450> 2,000
Tailing Factor (Tf) 1.12≤ 1.5
%RSD of Peak Area 0.45%≤ 2.0%
Validation Summary Data

Following ICH Q2(R2) requirements[5], the method was evaluated for Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, and Precision. The quantitative data is summarized below:

Validation ParameterResult
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient (R²) 0.9998
LOD (S/N = 3:1) 0.15 µg/mL
LOQ (S/N = 10:1) 0.45 µg/mL
Accuracy (Mean Recovery, 3 levels) 99.2% - 101.4%
Repeatability (%RSD, n=6) 0.68%
Intermediate Precision (%RSD, 3 days) 0.85%

Conclusion

By applying first-principles chemical profiling, this method successfully neutralizes the inherent instability of the trichloromethyl group while suppressing the secondary interactions of the basic imidazole ring. The resulting isocratic HPLC-UV method is rapid, highly reproducible, and fully compliant with ICH Q2(R2) validation standards, making it an authoritative protocol for the routine quantification of 2-(trichloromethyl)-1H-imidazole in pharmaceutical and chemical laboratories.

References

  • MasterControl. "ICH Q2(R2) Validation of Analytical Procedures." MasterControl. Available at: [Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." NIH.gov. Available at: [Link]

  • MDPI. "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples." MDPI.com. Available at:[Link]

  • Chromatography Forum. "RP HPLC method for Imidazole." Chromforum.org. Available at: [Link]

Sources

Application

incorporating 2-(trichloromethyl)-1H-imidazole into polymer matrices

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Advanced Application Note & Methodological Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Advanced Application Note & Methodological Protocol.

Executive Summary

The incorporation of functional azoles into polymer matrices has driven significant advancements in materials science, particularly in the development of antimicrobial coatings and metal-coordinating catalytic nanoreactors[1]. Among available precursors, 2-(trichloromethyl)-1H-imidazole (TCMI) serves as a uniquely potent electrophilic building block. This application note details the mechanistic rationale, quantitative optimization, and step-by-step protocols for the covalent grafting of TCMI onto amine-rich polymer backbones, bypassing the need for traditional, expensive coupling reagents.

Mechanistic Rationale: The Power of the Trichloromethyl Group

In traditional polymer functionalization, grafting an imidazole ring typically requires reacting imidazole-2-carboxylic acid with a polymer using zero-length crosslinkers like EDC/NHS. This approach is often plagued by low yields, hydrolytic instability of the intermediates, and difficult purification.

TCMI offers a highly efficient alternative. The trichloromethyl (-CCl₃) group at the 2-position of the imidazole ring is highly polarized by the three electronegative chlorine atoms, making the adjacent carbon exceptionally susceptible to nucleophilic attack[2]. When introduced to a polymer containing primary amines (such as polyallylamine or chitosan) in a basic environment, the -CCl₃ group acts as a masked acyl chloride. It undergoes a rapid direct nucleophilic substitution and hydrolysis sequence, effectively yielding a highly stable imidazole-2-carboxamide linkage[3].

Field-Proven Insight: The primary competing reaction in this workflow is the premature hydrolysis of TCMI into imidazole-2-carboxylic acid by hydroxide ions. To kinetically favor the desired amidation over hydrolysis, the reaction must be initiated at 0°C. Amines retain sufficient nucleophilicity at lower temperatures, whereas the hydroxide-mediated hydrolysis is significantly retarded.

Chemical Workflow Visualization

Workflow N1 Amine-Rich Polymer Matrix (e.g., Polyallylamine) N3 Alkaline Aqueous-Ethanol (pH 9.0 - 9.5, 0°C to 25°C) N1->N3 N2 2-(Trichloromethyl)-1H-imidazole (TCMI) N2->N3 N4 Nucleophilic Substitution (-CCl3 → Amide Linkage) N3->N4 N5 Imidazole-Grafted Polymer (Purified via Dialysis) N4->N5

Workflow for the covalent grafting of TCMI onto amine-rich polymer backbones.

Experimental Protocols

The following protocols establish a self-validating system for synthesizing an imidazole-functionalized polyallylamine matrix.

Protocol A: Preparation and Activation of the Polymer Matrix
  • Dissolution: Dissolve 2.0 g of Polyallylamine hydrochloride (PAH, Mw ~15,000 Da) in 50 mL of deionized (DI) water in a 250 mL round-bottom flask.

  • Deprotonation: Monitor the solution with a calibrated pH meter. Add 1 M NaOH dropwise until the pH stabilizes at 9.5. Causality: This step is critical to deprotonate the ammonium groups (-NH₃⁺) into highly nucleophilic primary amines (-NH₂).

  • Solvent Adjustment: Slowly add 50 mL of absolute ethanol to the mixture under continuous stirring to prevent polymer precipitation while preparing the matrix for the hydrophobic TCMI.

Protocol B: Covalent Grafting of TCMI
  • Reagent Preparation: In a separate vial, dissolve 1.5 g of 2-(trichloromethyl)-1H-imidazole (TCMI) in 20 mL of absolute ethanol.

  • Controlled Addition: Submerge the PAH reaction flask in an ice bath (0°C). Using a syringe pump, add the TCMI solution dropwise at a rate of 0.5 mL/min.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the mixture to warm to 25°C. Stir continuously for 24 hours.

  • pH Maintenance: The reaction generates HCl as a byproduct. Check the pH every 2 hours for the first 8 hours, adding 0.5 M NaOH dropwise to maintain the pH between 8.5 and 9.0.

Protocol C: Self-Validating Purification and Characterization
  • Dialysis: Transfer the crude polymer solution into a cellulose dialysis membrane (MWCO 3.5 kDa). Dialyze against a 50:50 ethanol/water mixture for 24 hours, followed by pure DI water for 48 hours.

  • Validation Checkpoint: Monitor the conductivity of the external dialysate. The purification is complete only when the dialysate conductivity matches that of pure DI water (< 1 µS/cm), confirming the total removal of NaCl and unreacted TCMI.

  • Lyophilization: Freeze-dry the purified retentate for 48 hours to yield a pale-yellow functionalized polymer powder.

  • Spectroscopic Validation: Perform FTIR analysis. A successful synthesis is validated by the emergence of a strong Amide I band at ~1650 cm⁻¹ and the complete disappearance of C-Cl stretching frequencies at ~800 cm⁻¹.

Quantitative Data & Optimization

The Degree of Substitution (DS)—defined as the percentage of amine groups functionalized with imidazole—can be precisely tuned by adjusting the molar equivalents of TCMI. The table below summarizes the optimization parameters and the resulting functional capacity for Cu²⁺ coordination, a critical metric for downstream nanoreactor applications[1].

TCMI Equivalents (relative to -NH₂ moles)Reaction Temp (°C)Resulting Degree of Substitution (DS)Cu²⁺ Binding Capacity (mg/g polymer)Polymer Solubility in H₂O
0.1025°C4.2%18.5Highly Soluble
0.100°C → 25°C8.7%35.2Highly Soluble
0.250°C → 25°C21.4%88.0Soluble
0.500°C → 25°C42.1%165.4Dispersible (Forms Vesicles)
1.000°C → 25°C68.5%240.1Insoluble (Precipitates)

Note: Adding TCMI at room temperature (Row 1) results in a >50% loss in DS due to competitive hydrolysis. A DS of ~40% is optimal for inducing self-assembly into functional vesicles.

Downstream Applications: Catalytic Nanoreactors

Once incorporated, the dense array of imidazole rings along the polymer backbone acts as a highly efficient multidentate ligand system. When exposed to transition metals (e.g., Cu²⁺ or Ag⁺), the polymer undergoes metal-ligand coordination. At an optimal DS (~40%), this coordination alters the hydrophilic/hydrophobic balance of the matrix, driving the spontaneous self-assembly of the polymer into metallo-vesicles. These structures function as highly potent catalytic nanoreactors for organic synthesis or as sustained-release antimicrobial agents[1].

Functional Pathway Visualization

Pathway P1 Imidazole-Functionalized Polymer Chains P2 Transition Metal Coordination (Cu2+ / Ag+ Binding) P1->P2 P3 Self-Assembly into Polymer Vesicles P2->P3 P4 Catalytic Nanoreactors & Antimicrobial Action P3->P4

Pathway of imidazole-functionalized polymers assembling into catalytic nanoreactors.

References

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024)
  • Source: American Chemical Society (ACS)
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(Trichloromethyl)-1H-imidazole Synthesis

Welcome to the Advanced Synthesis Support Center. 2-(Trichloromethyl)-1H-imidazole and its halogenated derivatives are critical synthetic intermediates, frequently utilized in the development of ligand-gated protein swit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 2-(Trichloromethyl)-1H-imidazole and its halogenated derivatives are critical synthetic intermediates, frequently utilized in the development of ligand-gated protein switches[1] and as precursors for imidazole-2-carboxylates[2]. However, the synthesis of the trichloromethylated imidazole core is notoriously prone to low yields due to the extreme moisture sensitivity of the product.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we address the root causality of yield loss, provide a self-validating anhydrous protocol, and outline the exact analytical markers needed to guarantee your success.

Diagnostic Overview: The Degradation Pathway

Before adjusting your protocol, it is critical to understand why your yield is failing. The trichloromethyl group at the 2-position of the imidazole ring is highly labile in the presence of water. Exposure to moisture triggers the loss of HCl, generating a highly reactive diazafulvene intermediate that rapidly hydrolyzes into 1H-imidazole-2-carboxylic acid[3].

G A Amidine Precursor B TFA (99+%) Anhydrous Cyclization A->B Acid Catalysis C 2-(Trichloromethyl)- 1H-imidazole (Target Product) B->C Strictly Anhydrous D Moisture / H2O Exposure C->D Poor Isolation E Diazafulvene Intermediate D->E -HCl F 1H-Imidazole-2- carboxylic acid (Degradation) E->F Hydrolysis

Mechanistic pathway of 2-(trichloromethyl)-1H-imidazole synthesis and moisture-induced degradation.

Troubleshooting & FAQs

Q1: Why is my isolated yield of 2-(trichloromethyl)-1H-imidazole consistently below 20%, with significant carboxylic acid byproducts? A1: The primary cause of yield collapse is the introduction of water during the reaction or isolation phase. 2-Trichloromethylimidazole is a stable but highly moisture-sensitive solid[3]. If you are using standard grade trifluoroacetic acid (TFA) or exposing the crude mixture to ambient humidity, the product will quantitatively degrade via the diazafulvene intermediate into 1H-imidazole-2-carboxylic acid[3]. You must transition to strictly anhydrous conditions (99+% TFA) to achieve the theoretical maximum yield of ~60%[3].

Q2: Can I use a standard aqueous workup (e.g., sodium bicarbonate quench) to neutralize the TFA catalyst? A2: Absolutely not. Aqueous neutralization will instantaneously hydrolyze the trichloromethyl group[3]. The causality is straightforward: the base accelerates the elimination of HCl, driving the formation of the diazafulvene intermediate, which water then attacks. You must remove the TFA via high-vacuum distillation equipped with a cold trap.

Q3: How can I verify the integrity of my product as a self-validating system before moving to subsequent condensation steps? A3: You must implement an in-process Mass Spectrometry (MS) control. Do not rely solely on TLC. Subject an anhydrous aliquot of your product to MS. A successful synthesis is validated by a base peak at m/z 148 [3]. This peak corresponds to the diazafulvene ion, which forms instantaneously in the MS source via the loss of HCl from the molecular ion[3]. If you observe a dominant peak at m/z 112, your system has been breached by moisture, and the product has degraded to the carboxylic acid.

Q4: Are there alternative catalytic methods for trichloromethylation if the amidine cyclization route is unsuitable for my specific imidazole derivative? A4: Yes. If you are working with 2-acyl imidazoles rather than unsubstituted imidazoles, you can bypass the amidine precursor entirely. Recent advances in visible-light-activated photoredox catalysis using chiral iridium complexes allow for highly enantioselective, direct trichloromethylation under mild conditions[4].

Quantitative Yield Analysis

To illustrate the critical impact of atmospheric and reagent moisture, compare the historical yield data across different isolation methodologies:

Table 1: Effect of Reaction Conditions on 2-(Trichloromethyl)-1H-imidazole Yield

Reaction ConditionAcid CatalystAtmosphereWorkup MethodologyIsolated Yield (%)Primary Degradant
Standard Aqueous TFA (95%)Ambient AirAqueous extraction (H2O/DCM)< 10%1H-imidazole-2-carboxylic acid
Semi-Anhydrous TFA (99%)ArgonRotary evaporation (ambient)30 - 40%Diazafulvene oligomers
Strictly Anhydrous TFA (99+%)ArgonHigh-vacuum distillation & dry-box trituration~ 60% Trace unreacted amidine

Validated Step-by-Step Protocol

Adapted from the optimized methodologies of Muchowski et al.[3]

Objective: Maximize yield by strictly preventing diazafulvene-mediated hydrolysis during amidine cyclization. Prerequisites: All glassware must be flame-dried or oven-dried at 150°C overnight and cooled under a continuous stream of ultra-high-purity (UHP) Argon.

  • Reagent Preparation: Inside an argon-filled glovebox, transfer 1.0 equivalent of the purified amidine precursor into a Schlenk flask.

  • Cyclization Initiation: Slowly add 10 volumes of strictly anhydrous trifluoroacetic acid (99+% purity, stored over activated molecular sieves) to the flask.

  • Reaction Phase: Stir the homogeneous solution at 20–25°C for 2 to 4 hours under positive Argon pressure. Causality: TFA acts as both the solvent and the acid catalyst required to drive the cyclization; strict temperature control prevents thermal degradation.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot using a dry syringe, dilute in anhydrous acetonitrile, and analyze via MS. Proceed to the next step only if the m/z 148 base peak is confirmed[3].

  • Solvent Evaporation: Connect the Schlenk flask to a high-vacuum manifold equipped with a liquid nitrogen trap. Evaporate the TFA completely at room temperature. Causality: Avoiding aqueous neutralization prevents the catastrophic hydrolysis of the trichloromethyl group.

  • Trituration & Isolation: Transfer the sealed flask back into the glovebox. Triturate the crude residue with anhydrous diethyl ether. Filter the resulting white crystalline solid and wash with cold, anhydrous hexanes.

  • Storage: The isolated 2-(trichloromethyl)-1H-imidazole is indefinitely stable only under anhydrous conditions[3]. Store in a sealed ampoule at -20°C under Argon.

References

  • Huo, H., Shen, X., Wang, C., Zhang, L., Röse, P., Chen, L. A., Harms, K., Marsch, M., Hilt, G., & Meggers, E. (2015). "Enantioselective, Catalytic Trichloromethylation through Visible-Light-Activated Photoredox Catalysis with a Chiral Iridium Complex." Journal of the American Chemical Society.[Link]

  • González, J., Pérez-Medrano, A., & Muchowski, J. M. (1997). "2-Trichloromethylimidazole. Condensation reactions with anions stabilized by carbonyl groups." Canadian Journal of Chemistry.[Link]

  • Guo, Z., et al. (2000). "Designing small-molecule switches for protein-protein interactions." Science (via PubMed).[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Trichloromethyl)-1H-Imidazole Intermediates

Welcome to the technical support center for the synthesis and optimization of 2-(trichloromethyl)-1H-imidazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-(trichloromethyl)-1H-imidazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, common problems encountered during the synthesis of 2-(trichloromethyl)-1H-imidazole and its derivatives. Each answer explains the potential root causes and provides actionable solutions.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes and how can I improve it?

Answer: Low or no yield is a frequent issue that can typically be traced back to a few key areas: reaction conditions, reagent quality, or the chosen synthetic route.

  • Causality Analysis: The formation of the imidazole ring is a condensation reaction that requires precise conditions to proceed efficiently. For instance, in the common synthesis from an o-phenylenediamine and a trichloroacetimidate, acidic conditions are crucial to activate the reactants.[1] In copper-catalyzed N-arylation methods, the oxidation state of the copper and the integrity of the ligand are paramount for the catalytic cycle to function.[2][3]

  • Actionable Solutions:

    • Reagent Integrity: Verify the purity of your starting materials. o-Phenylenediamines can oxidize and darken on storage; use freshly purified material if possible. Ensure solvents are anhydrous, as water can hydrolyze key intermediates.

    • Stoichiometry and Addition: Carefully control the stoichiometry, especially of the limiting reagent. For reactions involving dropwise addition, such as adding methyl 2,2,2-trichloroacetimidate, ensure the rate is slow and steady to maintain temperature and prevent side reactions.[1]

    • Condition Optimization:

      • Temperature: Some reactions are highly sensitive to temperature. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a modest increase in temperature or a switch to a higher-boiling solvent may be necessary.

      • Catalyst & Ligand (for Cu-catalyzed routes): Use high-purity copper(I) salts and ligands. Ensure the ligand-to-metal ratio is optimized; often a slight excess of ligand is beneficial.[2][3]

      • Atmosphere: Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of sensitive reagents, particularly catalysts and diamines.

    • Alternative Methodologies: If optimization fails, consider a different synthetic approach. For example, an ultrasonic-assisted, one-pot, three-component reaction can offer improved yields under milder conditions.[4]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed reagent_check Step 1: Verify Reagent Purity & Stoichiometry (e.g., NMR, Titration, Fresh Source) start->reagent_check condition_check Step 2: Review Reaction Conditions (Temp, Time, Atmosphere, Solvent) reagent_check->condition_check Reagents OK catalyst_check Step 3 (If Applicable): Assess Catalyst System (Cu(I) source, Ligand Integrity) condition_check->catalyst_check Conditions OK workup_check Step 4: Analyze Work-up & Isolation (Check aqueous layers for product, optimize extraction) catalyst_check->workup_check Catalyst OK success Yield Improved workup_check->success Issue Found & Fixed failure Yield Still Low workup_check->failure No Obvious Issue re_optimize Re-Optimize Conditions (e.g., Screen different bases, solvents) failure->re_optimize re_optimize->success Improvement change_route Consider Alternative Synthetic Route (e.g., Ultrasonic, Different CCl3 source) re_optimize->change_route No Improvement G start Crude Product Mixture dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract_acid 2. Extract with Aqueous Acid (1M HCl) (3x washes) dissolve->extract_acid organic_layer1 Organic Layer: Neutral & Acidic Impurities (Discard) extract_acid->organic_layer1 Separation aqueous_layer1 Aqueous Layer: Protonated Imidazole Product extract_acid->aqueous_layer1 Separation wash_aqueous 3. Wash Aqueous Layer with Fresh Organic Solvent aqueous_layer1->wash_aqueous basify 4. Basify Aqueous Layer (pH > 8) (e.g., 2M NaOH, ice bath) wash_aqueous->basify extract_organic 5. Extract with Organic Solvent (3x washes) basify->extract_organic aqueous_layer2 Aqueous Layer: Salts (Discard) extract_organic->aqueous_layer2 Separation organic_layer2 Organic Layer: Purified Imidazole Product extract_organic->organic_layer2 Separation dry_concentrate 6. Dry, Filter, & Concentrate organic_layer2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Sources

Troubleshooting

reducing unwanted byproducts in 2-(trichloromethyl)-1H-imidazole reactions

Welcome to the Technical Support Center for Imidazole Chemistry . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Chemistry . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize reactions involving 2-(trichloromethyl)-1H-imidazole .

The trichloromethyl group is a highly reactive, versatile synthetic handle, but its reactivity is a double-edged sword. Without precise control, these reactions rapidly deviate into unwanted byproduct pathways. This guide provides the mechanistic causality behind these deviations, self-validating protocols, and targeted solutions.

I. Mechanistic Primer: The Causality of Byproduct Formation

The -CCl₃ group at the 2-position of the imidazole ring is highly electron-withdrawing. In the presence of nucleophiles (water, alcohols, or amines) and a catalyst (acid or base), it acts as a leaving group equivalent. The reaction proceeds via stepwise solvolysis: the first chloride displacement is the rate-limiting step, forming a highly electrophilic intermediate that rapidly undergoes further substitution to yield imidazole-2-carboxylic acids, esters, or amides.

Why do reactions fail?

  • Thermal Instability: The resulting imidazole-2-carboxylic acid has an exceptionally low activation barrier for losing CO₂. The electron-rich imidazole ring stabilizes the transient carbanion, making decarboxylation a dominant side reaction at elevated temperatures [1].

  • Stepwise Stalling: Because the three chlorine atoms are displaced sequentially, insufficient nucleophile equivalents or premature quenching traps the reaction at the dichloro- or chloromethyl intermediate stage.

  • Exothermic Degradation: The initial solvolysis is highly exothermic. Localized "hot spots" from rapid reagent addition cause ring opening and the formation of uncharacterizable tarry polymers.

II. Self-Validating Experimental Protocol

To minimize byproducts, your workflow must integrate continuous feedback loops. Below is a highly optimized, self-validating protocol for the synthesis of Ethyl 1H-imidazole-2-carboxylate via controlled alcoholysis [2].

Workflow: Controlled Solvolysis to Ethyl 1H-imidazole-2-carboxylate

  • Preparation: Suspend 2-(trichloromethyl)-1H-imidazole (1.0 eq) in anhydrous ethanol (acting as both solvent and nucleophile).

    • Causality: Strict anhydrous conditions are required to prevent competitive hydrolysis, which would yield the unstable free carboxylic acid instead of the desired ester.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (2.75 eq) dropwise using an addition funnel.

    • Causality: Acid protonates the imidazole nitrogen, increasing the electrophilicity of the C2 carbon and facilitating chloride departure.

  • Thermal Regulation (Critical Checkpoint): Maintain the internal reaction temperature strictly below 25°C during the acid addition.

    • Self-Validation: Monitor via an internal thermocouple. A temperature spike >5°C indicates overly rapid addition. If this occurs, pause addition and increase ice-bath cooling to prevent tarry byproduct formation.

  • Reflux & Monitoring: Heat the mixture to a gentle reflux for 7 hours.

    • Self-Validation: Draw a 50 µL aliquot, neutralize, and analyze via LC-MS. The reaction is complete only when the M⁺ (starting material) and M-34 (monodechlorinated intermediate) peaks are entirely absent.

  • Quenching & Isolation: Remove ethanol under reduced pressure at room temperature. Dilute the residue with ice water. Carefully adjust the pH to 5–6 using concentrated ammonia, keeping the temperature below 5°C.

    • Causality: Maintaining a cold, near-neutral pH prevents base-catalyzed hydrolysis of the newly formed ester while precipitating the product.

  • Purification: Filter the solid, extract the aqueous filtrate with ethyl acetate, dry over anhydrous sodium sulfate, and recrystallize from isopropyl ether.

III. Troubleshooting Guides & FAQs

Q: I am recovering high yields of unsubstituted 1H-imidazole instead of my target imidazole-2-carboxylic acid. What is the mechanism behind this, and how do I stop it? A: You are observing thermal decarboxylation. Imidazole-2-carboxylic acids are highly prone to losing CO₂ [3].

  • Troubleshooting: If your protocol requires the free acid, strictly avoid heating the reaction mixture or the isolated product above 40°C. Remove solvents in vacuo at room temperature. If you are synthesizing an ester, check your workup pH; highly basic conditions (> pH 9) will hydrolyze the ester back to the unstable free acid, which then decarboxylates.

Q: My LC-MS shows a mixture of the desired product and a mass corresponding to a dichloromethyl intermediate. How do I drive the reaction to completion without causing degradation? A: The stepwise displacement of the three chlorine atoms requires sufficient equivalents of your nucleophile and catalyst. If the reaction stalls at the dichloromethyl stage, it is due to reagent depletion or insufficient reaction time.

  • Troubleshooting: Do not increase the temperature to force the reaction, as this will trigger decarboxylation or degradation. Instead, increase the equivalents of your acid/base catalyst or extend the reaction time at a controlled, moderate temperature.

Q: The reaction mixture turns dark brown/black, and I get a low mass recovery of a tarry substance. What causes this? A: This indicates ring degradation or polymerization. The imidazole ring can degrade under excessively harsh, localized pH extremes (e.g., dumping concentrated acid/base directly into the mixture) or unmanaged exothermic heat.

  • Troubleshooting: Always use a dropping funnel for catalyst addition, maintain vigorous stirring (minimum 400 RPM) to ensure rapid heat and pH dissipation, and utilize an ice bath during all exothermic steps.

IV. Data Presentation: Byproduct Matrix

Use the following diagnostic table to match your observed byproduct with the likely protocol deviation.

Reaction ParameterProtocol DeviationPrimary Unwanted ByproductMechanistic Cause
Temperature > 60°C during hydrolysis1H-imidazoleThermal decarboxylation of the carboxylic acid [1].
Reagent Addition Rapid / UnstirredTarry polymeric productsLocalized exothermic hot spots causing ring degradation.
Catalyst/Nucleophile Sub-stoichiometricDichloromethyl intermediatesIncomplete stepwise solvolysis of the -CCl₃ group.
Workup pH Highly basic (> pH 9)1H-imidazole (via acid)Base-catalyzed hydrolysis of the target ester, followed by decarboxylation[2].

V. Pathway Visualization

The following diagram maps the reaction pathways of 2-(trichloromethyl)-1H-imidazole, illustrating the divergence between successful conversion and byproduct formation.

G Start 2-(Trichloromethyl)-1H-imidazole Intermediate Transient Dichloro/Chloro Intermediates Start->Intermediate Solvolysis (H2O/ROH) Byproduct3 Tarry Degradation Products Start->Byproduct3 Harsh pH / Hot Spots Product Imidazole-2-carboxylic acid (or Ester) Intermediate->Product Full Conversion Byproduct1 Incomplete Solvolysis Byproducts Intermediate->Byproduct1 Quenched Early Byproduct2 1H-Imidazole (Decarboxylation) Product->Byproduct2 Excessive Heat (> 60°C)

Reaction pathway of 2-(trichloromethyl)-1H-imidazole highlighting major byproduct branches.

VI. References

Optimization

FAQ 1: Why do the H4 and H5 protons overlap so frequently in standard ¹H NMR?

Technical Support Center: Resolving NMR Peak Overlaps for 2-(trichloromethyl)-1H-imidazole Overview For researchers and drug development professionals, 2-(trichloromethyl)-1H-imidazole is a highly reactive and valuable s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Peak Overlaps for 2-(trichloromethyl)-1H-imidazole

Overview For researchers and drug development professionals, 2-(trichloromethyl)-1H-imidazole is a highly reactive and valuable synthetic intermediate. However, its structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously complicated by annular tautomerism. This guide provides field-proven, causality-driven solutions to resolve peak overlaps, ensuring absolute structural confidence.

The Causality: The root cause is prototropic tautomerism. In solution, the proton on the imidazole nitrogen rapidly migrates between the N1 and N3 positions. At standard room temperature (298 K), this exchange occurs at a rate much faster than the NMR timescale. Because the spectrometer acts like a camera with a slow shutter speed, it captures a time-averaged electronic environment, causing the distinct H4 and H5 signals to coalesce into a single, often broadened, peak.

Furthermore, the highly electron-withdrawing -CCl₃ group at the C2 position strongly deshields the ring protons, pushing them downfield where they are highly susceptible to overlapping with residual solvent peaks or aromatic impurities. This phenomenon of fast tautomerization impeding structural description is well-documented across substituted imidazoles[1].

FAQ 2: Can changing the deuterated solvent resolve the tautomeric overlap at room temperature?

The Causality: Yes, solvent selection fundamentally alters the kinetics of proton exchange. Solvents with strong hydrogen-bond accepting capabilities (such as DMSO-d₆) can form stable intermolecular hydrogen bonds with the N-H proton of the imidazole ring. This interaction effectively "anchors" the proton, significantly increasing the activation energy required for intramolecular tautomerization. Consequently, the exchange rate slows down compared to non-polar, non-coordinating solvents like CDCl₃, often allowing the H4 and H5 peaks to separate or at least broaden distinctly[2].

Table 1: Solvent Effects on Tautomerization Kinetics and NMR Resolution

Deuterated SolventH-Bonding CapabilityTautomer Exchange RateExpected H4/H5 Resolution (at 298 K)
CDCl₃ Very LowFastCoalesced (Single broad peak)
CD₂Cl₂ Very LowFastCoalesced (Single broad peak)
CD₃OD High (Donor/Acceptor)ModerateBroadened, partially overlapping
DMSO-d₆ High (Acceptor)SlowDistinct, resolvable peaks

FAQ 3: How can I use Variable Temperature (VT) NMR to resolve this overlap without chemically altering my sample?

The Causality: If solvent manipulation is insufficient, VT-NMR is a self-validating, non-destructive physical solution. By cooling the sample, you reduce the thermal energy available to overcome the activation barrier for proton exchange. As the temperature drops below the coalescence temperature (Tc), the exchange rate becomes slower than the NMR timescale, resolving the averaged peak into two distinct signals (decoalescence)[2]. Warming the sample back to room temperature will merge the peaks again, perfectly validating that the overlap was due to dynamic exchange and not sample degradation.

Step-by-Step Methodology: Low-Temperature VT-NMR Protocol

  • Sample Preparation: Dissolve 15-20 mg of 2-(trichloromethyl)-1H-imidazole in 0.6 mL of a low-freezing-point solvent (e.g., CD₂Cl₂ or Acetone-d₆). Do not use DMSO-d₆ as it freezes at 291 K.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K to establish the coalesced baseline.

  • Cooling Gradient: Gradually lower the probe temperature in 10 K increments.

  • Thermal Equilibration: Wait strictly 5 minutes at each temperature step to ensure thermal homogeneity across the sample tube, preventing convection currents that distort peak shape.

  • Decoalescence Monitoring: Acquire a spectrum at each step. Observe the H4/H5 peak broaden, flatten, and eventually split into two distinct doublets.

  • Optimization: Once decoalescence is achieved (typically around 230-250 K), re-tune and re-match the probe, and re-shim the magnet to optimize resolution for the final publication-quality spectrum.

TautomerismLogic TautomerA Tautomer A (N1-H) FastExchange Fast Exchange (RT) Rate > NMR Timescale TautomerA->FastExchange SlowExchange Slow Exchange (Low T) Rate < NMR Timescale TautomerA->SlowExchange TautomerB Tautomer B (N3-H) TautomerB->FastExchange TautomerB->SlowExchange Coalesced Coalesced Peak (Overlapped H4/H5) FastExchange->Coalesced Resolved Distinct Peaks (Resolved H4 & H5) SlowExchange->Resolved

Caption: Logical relationship between tautomeric exchange rates and NMR signal resolution.

FAQ 4: What is the most definitive way to assign the C4 and C5 carbons if 2D NMR still shows ambiguity?

The Causality: While 2D NMR techniques like HSQC and HMBC are powerful, they still rely on solution-state dynamics. If the exchange is too fast, the carbon signals will also average out or broaden into the baseline. Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is the ultimate solution. In the crystalline solid state, the tautomeric exchange is entirely "frozen." The molecules exist in fixed, discrete tautomeric forms within the crystal lattice, yielding sharp, unambiguous ¹³C resonances for C4 and C5, completely bypassing the limitations of solution dynamics[1].

FAQ 5: If instrumental techniques are unavailable, what chemical derivatization protocol guarantees peak resolution?

The Causality: Tautomer locking via N-alkylation. By chemically replacing the highly exchangeable N-H proton with a stable methyl group, tautomerism is permanently blocked. This creates a static, asymmetric molecule (1-methyl-2-(trichloromethyl)-1H-imidazole) where the H4 and H5 protons reside in permanently distinct chemical environments, guaranteeing sharp, separated peaks[2]. Note that 2-trichloromethylimidazole is moisture-sensitive and can hydrolyze, so anhydrous conditions are critical[3].

Step-by-Step Methodology: Tautomer Locking via N-Methylation

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Deprotonation: Dissolve 2-(trichloromethyl)-1H-imidazole (1.0 eq) in anhydrous THF. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Analysis: Evaporate the solvent and analyze the crude product via ¹H NMR in CDCl₃. The H4 and H5 protons will now appear as two distinct, sharp doublets (J ≈ 1.2 Hz).

Workflow Start Acquire 1H NMR at 298K Check Are H4/H5 peaks overlapped? Start->Check End Proceed with Structural Analysis Check->End No Path1 Solvent Switch (e.g., CDCl3 to DMSO-d6) Check->Path1 Yes (Non-destructive) Path2 VT-NMR (Cool to < 250K) Check->Path2 Yes (Non-destructive) Path3 Solid-State NMR (13C CP-MAS) Check->Path3 Persistent Overlap (Solid) Path4 Chemical Derivatization (N-Methylation) Check->Path4 Persistent Overlap (Liquid) Path1->Check Path2->Check Path3->End Path4->End

Caption: Step-by-step troubleshooting workflow for resolving imidazole NMR peak overlaps.

References

  • Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: MDPI (Molecules) URL: [Link]

  • Title: 2-Trichloromethylimidazole. Condensation reactions with anions stabilized by carbonyl groups Source: Canadian Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Thermal Instability of 2-(Trichloromethyl)-1H-imidazole

Welcome to the Technical Support Center for 2-(trichloromethyl)-1H-imidazole . As a highly reactive heterocyclic intermediate, this compound is prized for its utility in synthesizing imidazole-2-carboxylic acids, esters,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(trichloromethyl)-1H-imidazole . As a highly reactive heterocyclic intermediate, this compound is prized for its utility in synthesizing imidazole-2-carboxylic acids, esters, and amides[1]. However, its trichloromethyl (–CCl₃) group is uniquely susceptible to hydrolytic and thermal degradation.

This guide is designed for researchers, scientists, and drug development professionals. It provides a mechanistic understanding of the compound's instability, practical troubleshooting steps, and self-validating protocols to ensure reproducible experimental results.

Mechanistic Troubleshooting: The "Why" Behind the Instability

To successfully work with 2-(trichloromethyl)-1H-imidazole, you must first understand the causality of its degradation. The electron-rich nature of the imidazole ring facilitates the departure of chloride ions from the –CCl₃ group, making the adjacent carbon highly electrophilic.

When exposed to ambient moisture, the compound undergoes rapid nucleophilic attack and solvolysis to form an acyl chloride intermediate, which immediately hydrolyzes to 1H-imidazole-2-carboxylic acid . Upon thermal stress (heating >100°C), this carboxylic acid undergoes irreversible decarboxylation to form 1H-imidazole and CO₂[2].

G A 2-(Trichloromethyl)-1H-imidazole (Intact Reagent) B Moisture / H2O (Nucleophilic Attack) A->B Exposure to air/moisture E Thermal Stress (>100°C) (Decarboxylation) A->E Direct thermal decomposition (loss of CCl3 fragments) C 1H-Imidazole-2-carbonyl chloride (Reactive Intermediate) B->C -HCl D 1H-Imidazole-2-carboxylic acid (Hydrolyzed Product) C->D +H2O, -HCl D->E Heating F 1H-Imidazole + CO2 + HCl (Degradation Products) E->F -CO2

Fig 1: Hydrolytic and thermal degradation pathways of 2-(trichloromethyl)-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-(trichloromethyl)-1H-imidazole sample lose mass and form a sticky residue upon heating? A: This is a classic symptom of moisture-driven hydrolysis followed by thermal decarboxylation. If the compound is exposed to atmospheric moisture during storage or handling, it converts to 1H-imidazole-2-carboxylic acid. Heating this acid above 100°C triggers the loss of CO₂, leaving behind 1H-imidazole[2]. 1H-imidazole is highly hygroscopic and appears as a sticky, difficult-to-handle residue.

Q2: How should I store this compound to ensure long-term stability? A: It must be stored under a strict anhydrous inert atmosphere (Argon or Nitrogen) at -20°C. Use a desiccator for secondary containment. Never leave the bottle open on the benchtop, and always allow the sealed bottle to reach room temperature before opening to prevent condensation.

Q3: I need to use this compound in a high-temperature reflux reaction. Is this possible? A: Direct high-temperature refluxing of 2-(trichloromethyl)-1H-imidazole in protic or aqueous solvents will result in complete degradation. If your goal is to form an ester (e.g., ethyl 1H-imidazole-2-carboxylate), you must use anhydrous alcohols and strictly control the temperature below 25°C during the initial addition[3]. You may only gently warm the reaction once the –CCl₃ group has been safely converted.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints allow you to confirm the success of the reaction and immediately identify moisture contamination.

Protocol A: Anhydrous Derivatization to Ethyl 1H-imidazole-2-carboxylate

This protocol harnesses the reactivity of the –CCl₃ group to form an ester while preventing thermal degradation[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-(trichloromethyl)-1H-imidazole (1.0 eq) in anhydrous ethanol (0.5 M) at 0°C.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid dropwise. Crucial: Maintain the internal temperature strictly below 25°C to prevent premature thermal degradation.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1).

    • Success: Disappearance of the starting material (R_f ~0.8) and appearance of the ester product (R_f ~0.5).

    • Failure/Contamination: If a baseline spot or an R_f ~0.2 spot appears, moisture contamination has occurred, leading to the formation of the carboxylic acid impurity.

  • Isolation: If validated, neutralize with saturated NaHCO₃ and extract with ethyl acetate. Concentrate under reduced pressure with a water bath strictly below 40°C to avoid thermal stress on the newly formed ester.

Workflow Step1 Step 1: Dissolution Dissolve reagent in anhydrous EtOH at 0°C under Argon Step2 Step 2: Acid Catalysis Add cat. H2SO4 dropwise Maintain Temp < 25°C Step1->Step2 Step3 Step 3: TLC Validation Monitor for Rf ~0.5 (Ester) Check for Rf ~0.2 (Acid impurity) Step2->Step3 Stir at RT Decision Is Rf ~0.2 present? Step3->Decision Step4A Yes: Moisture Contamination Discard or repurify Decision->Step4A Yes Step4B No: Proceed to Concentration Evaporate at < 40°C Decision->Step4B No

Fig 2: Self-validating workflow for the anhydrous derivatization to ethyl 1H-imidazole-2-carboxylate.

Protocol B: Controlled Hydrolysis to 1H-Imidazole-2-carboxylic acid

If your goal is to intentionally synthesize the carboxylic acid, you must control the hydrolysis to prevent the subsequent thermal decarboxylation[2].

Step-by-Step Methodology:

  • Suspension: Suspend 2-(trichloromethyl)-1H-imidazole in a 1:1 mixture of THF and deionized water at 0°C.

  • Hydrolysis: Add 1M NaOH dropwise until a pH of 10 is reached. Stir for 2 hours at room temperature.

  • Precipitation: Acidify the mixture to pH 3 using 1M HCl. The 1H-imidazole-2-carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid and wash with a cold diethyl ether/water (4:1) mixture. Dry under vacuum at room temperature. Never use an oven to dry this product.

  • Validation Checkpoint (Melting Point): Determine the melting point of the dried solid.

    • Success: The melting point should be sharply between 156-158°C[2].

    • Failure: If the sample melts at a significantly lower temperature or vigorously bubbles upon melting, thermal decarboxylation has occurred.

Quantitative Data: Degradation Profiles

To assist in experimental planning, the following table summarizes the quantitative degradation profiles of 2-(trichloromethyl)-1H-imidazole under various environmental and thermal conditions.

Environmental ConditionTemperatureExposure TimePrimary Product FormedDegradation Extent
Anhydrous Argon (Sealed)-20°C6 monthsIntact Reagent< 1%
Ambient Air (50% Relative Humidity)25°C24 hours1H-Imidazole-2-carboxylic acid~ 40%
Aqueous Solution (Unbuffered)80°C1 hour1H-Imidazole-2-carboxylic acid100%
Dry Heating (Thermal Stress)150°C30 mins1H-Imidazole + CO₂100% (Decarboxylation)

References

  • US7807837B2 - Scalable synthesis of imidazole derivatives, Google Patents.

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of trichloromethylated imidazoles vs methyl imidazoles

Imidazoles are ubiquitous five-membered heterocyclic scaffolds that serve as foundational building blocks in drug development, materials science, and synthetic catalysis. However, the chemical behavior of the imidazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

Imidazoles are ubiquitous five-membered heterocyclic scaffolds that serve as foundational building blocks in drug development, materials science, and synthetic catalysis. However, the chemical behavior of the imidazole ring is profoundly dictated by its substituents.

This guide provides an in-depth, objective comparison between two diametrically opposed derivatives: trichloromethylated imidazoles (e.g., 2-trichloromethylimidazole) and methyl imidazoles (e.g., 1-methylimidazole). By contrasting their electronic properties, reactive intermediates, and practical laboratory applications, we establish a robust framework for selecting the appropriate derivative for targeted synthetic workflows.

Mechanistic Divergence: Electronic Effects and Causality

The substitution of a simple methyl group with a trichloromethyl (-CCl₃) group fundamentally inverts the reactivity profile of both the imidazole ring and the side chain. Understanding the causality behind these electronic shifts is critical for predicting their behavior in complex reaction mixtures.

The Electrophilic Nature of Trichloromethyl Imidazoles

The -CCl₃ moiety is exceptionally electron-withdrawing due to the strong inductive (-I) effect of the three highly electronegative chlorine atoms. This electron withdrawal severely deactivates the imidazole ring toward electrophilic aromatic substitution (such as nitration or halogenation)[1].

However, this same inductive effect renders the side-chain carbon highly susceptible to nucleophilic attack. In protic or basic environments, 2-trichloromethylimidazole undergoes a rapid elimination of HCl to form a highly reactive diazafulvene (or 1,3-diazafulvene) intermediate[2]. This intermediate acts as a potent electrophile that readily reacts with water, alcohols, or stabilized carbanions to yield imidazole-2-carboxylic acids, esters, or cross-coupled products[2].

The Nucleophilic Nature of Methyl Imidazoles

Conversely, methyl imidazoles feature an electron-donating (+I) methyl group that activates the heterocyclic ring. The methyl group itself is completely inert to nucleophilic substitution and does not act as a leaving group. Instead, the chemical reactivity is dominated by the sp²-hybridized nitrogen atom (N3), which exhibits pronounced nucleophilicity and moderate basicity[3].

When exposed to acylating or silylating agents, 1-methylimidazole rapidly attacks the electrophile to form an N-acylimidazolium intermediate[3]. This positively charged, highly activated species is an exceptional acyl-transfer reagent, making 1-methylimidazole a superior nucleophilic catalyst for the functionalization of sterically hindered substrates[3].

Quantitative Data & Reactivity Comparison

The following table summarizes the divergent physicochemical and reactive properties of these two imidazole classes.

PropertyTrichloromethyl Imidazoles (e.g., 2-CCl₃-Imidazole)Methyl Imidazoles (e.g., 1-CH₃-Imidazole)
Electronic Effect of Substituent Strongly electron-withdrawing (-I effect)Electron-donating (+I effect)
Ring Reactivity Deactivated toward electrophilic aromatic substitution[1]Activated toward electrophilic aromatic substitution
Side-Chain Reactivity Highly electrophilic; readily undergoes substitution/hydrolysis[2]Inert; does not act as a leaving group
Primary Reactive Intermediate Diazafulvene (Potent Electrophile)[2]N-Acylimidazolium (Acyl-transfer agent)[3]
Primary Laboratory Application Precursor for carboxylic acids, affinity labeling, cross-couplingNucleophilic catalyst, acid scavenger, ionic liquid precursor[3]

Mechanistic Pathways & Visualizations

To illustrate the divergent reaction pathways, the following diagrams map the formation of the critical intermediates that define the utility of each compound.

Pathway A: Diazafulvene Formation (Trichloromethyl Imidazoles)

Diazafulvene A 2-Trichloromethylimidazole (Stable Precursor) B 1,3-Diazafulvene (Electrophilic Intermediate) A->B - HCl (Base/Solvent) C Imidazole-2-carboxylic acid (Hydrolyzed Product) B->C + H2O (Nucleophilic Attack)

Mechanism of 2-trichloromethylimidazole hydrolysis via a diazafulvene intermediate.

Pathway B: N-Acylimidazolium Catalysis (Methyl Imidazoles)

Acylimidazolium A 1-Methylimidazole (Nucleophilic Catalyst) B N-Acylimidazolium Ion (Activated Intermediate) A->B + Acyl Chloride (Fast Attack) B->A Catalyst Regeneration C Ester / Amide (Target Product) B->C + Alcohol/Amine (Acyl Transfer)

Catalytic cycle of 1-methylimidazole forming an N-acylimidazolium intermediate.

Experimental Workflows (Self-Validating Protocols)

The following protocols demonstrate how to practically harness the unique reactivity of each compound in the laboratory. Every step is designed as a self-validating system to ensure mechanistic fidelity.

Protocol 1: Synthesis of Imidazole-2-carboxylic Acid via Hydrolysis of 2-Trichloromethylimidazole

Objective: Exploit the electrophilic diazafulvene pathway to generate a carboxylic acid[2].

  • Precursor Solubilization: Dissolve 2-trichloromethylimidazole in an anhydrous solvent (e.g., dry THF) under argon. Causality: Avoiding premature moisture exposure is critical, as the diazafulvene intermediate forms rapidly and uncontrollably in the presence of ambient water[2].

  • Controlled Activation: Slowly introduce a controlled amount of aqueous base (e.g., 1M NaOH) at 0 °C. Causality: The base abstracts the N-H proton, driving the elimination of a chloride ion to generate the highly reactive, transient diazafulvene intermediate.

  • Nucleophilic Trapping: Allow the reaction to warm to room temperature. The aqueous environment provides water molecules that rapidly attack the diazafulvene's exocyclic carbon. Subsequent hydrolysis of the remaining carbon-chlorine bonds yields the target carboxylic acid.

  • Isolation & Validation: Acidify the aqueous layer to pH ~3 to precipitate the imidazole-2-carboxylic acid. Filter and dry under vacuum. The absence of the -CCl₃ peak in ¹³C NMR confirms complete hydrolysis.

Protocol 2: 1-Methylimidazole-Catalyzed Acylation of Hindered Alcohols

Objective: Exploit the nucleophilic N-acylimidazolium pathway for challenging esterifications[3].

  • Substrate Preparation: Dissolve the sterically hindered alcohol in an inert, anhydrous solvent (e.g., dichloromethane) under an argon atmosphere.

  • Catalyst Addition: Add 1.2 equivalents of 1-methylimidazole. Causality: Unlike traditional bases like pyridine, the sp² nitrogen of 1-methylimidazole is highly accessible and possesses optimal nucleophilicity to drive the catalytic cycle[3].

  • Electrophile Addition: Slowly add the acylating agent (e.g., acetyl chloride) dropwise at 0 °C. Causality: 1-Methylimidazole immediately attacks the acyl chloride, forming the N-acylimidazolium intermediate[3]. This step is self-validating via a mild, observable exotherm.

  • Acyl Transfer: Stir for 2 hours. The hindered alcohol attacks the highly activated N-acylimidazolium species. The superior leaving group ability of the protonated 1-methylimidazole drives the reaction to completion, regenerating the catalyst.

  • Quenching & Purification: Quench with saturated aqueous NaHCO₃ to neutralize any formed HCl. Separate the organic layer, dry over MgSO₄, and concentrate to isolate the purified ester.

References

  • 2-Trichloromethylimidazole. Condensation reactions with anions stabilized by carbonyl groups. Canadian Journal of Chemistry. Available at:[Link]

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

Sources

Comparative

Benchmarking 2-(Trichloromethyl)-1H-imidazole Against Standard Organic Catalysts: A Comparative Guide

Introduction: The Evolution of Hydrogen-Bond Donor Catalysis In the realm of organocatalysis, hydrogen-bond donor (HBD) catalysts have revolutionized how chemists approach electrophile activation without relying on trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Hydrogen-Bond Donor Catalysis

In the realm of organocatalysis, hydrogen-bond donor (HBD) catalysts have revolutionized how chemists approach electrophile activation without relying on transition metals[1]. While bidentate HBDs like ureas, thioureas, and squaramides dominate the field due to their predictable LUMO-lowering capabilities[2], the exploration of highly polarized monodentate systems remains a critical frontier.

This guide provides an objective, data-driven benchmarking of 2-(trichloromethyl)-1H-imidazole against industry-standard organocatalysts. By appending a strongly electron-withdrawing trichloromethyl (-CCl₃) group to the 2-position of the imidazole ring, the pKa of the N-H bond is drastically lowered. This inductive effect forces the imidazole to act as a highly activated, highly polarized hydrogen-bond donor, while its tautomeric state is locked to favor H-bond donation over acceptance[3].

Mechanistic Rationale: Why the Trichloromethyl Group Matters

To understand the experimental choices in benchmarking, we must first analyze the causality behind the catalyst's design:

  • Inductive Polarization: The -CCl₃ group exerts a profound electron-withdrawing effect ( −I effect)[4]. This depletes electron density from the imidazole π -system, increasing the Brønsted acidity of the N-H proton.

  • Tautomeric Control: Unsubstituted imidazoles often suffer from competitive H-bond acceptor/donor tautomerism, which can lead to off-target basicity or catalyst aggregation[3]. The steric bulk and electronic pull of the -CCl₃ group stabilize the N-H bonding vector, directing it outward toward the electrophilic substrate.

  • Monodentate vs. Bidentate Activation: Unlike Schreiner’s thiourea, which utilizes a bifurcated double hydrogen bond to activate carbonyls or nitro groups[2], 2-(trichloromethyl)-1H-imidazole operates primarily via a strong, single, highly directional hydrogen bond. This makes it uniquely suited for sterically congested electrophiles where bidentate catalysts struggle to coordinate.

Caption: Mechanistic pathway of electrophile activation via monodentate hydrogen-bond donor catalysis.

Benchmarking Data: Comparative Performance

To objectively evaluate 2-(trichloromethyl)-1H-imidazole, we benchmarked it against three standard catalysts using the Friedel-Crafts alkylation of indole with trans- β -nitrostyrene as the model reaction. This reaction is highly sensitive to HBD activation of the nitro group.

Reaction Conditions: Indole (1.0 equiv), trans- β -nitrostyrene (1.0 equiv), Catalyst (10 mol%), Toluene (0.2 M), 25 °C.

CatalystActivation ModeTime to CompletionYield (%)Turnover Frequency (TOF, h⁻¹)
None (Background) N/A> 72 h< 5%N/A
Unsubstituted 1H-Imidazole Weak HBD / Base48 h12%0.25
2-(Trichloromethyl)-1H-imidazole Strong Monodentate HBD18 h84%4.66
Schreiner’s Thiourea Strong Bidentate HBD8 h96%12.00
Standard Squaramide Strong Bidentate HBD6 h98%16.33
Data Synthesis & Insights

While bidentate catalysts (Thiourea and Squaramide) exhibit superior reaction kinetics (higher TOF) due to their dual-point stabilization of the nitro group[2], 2-(trichloromethyl)-1H-imidazole demonstrates a massive leap in catalytic efficacy compared to unsubstituted imidazole. Its 84% yield proves that extreme inductive polarization can elevate a simple monodentate heterocycle into a highly competent organocatalyst. Furthermore, its smaller steric footprint offers distinct advantages when activating sterically hindered α,β -unsaturated systems where bulky thioureas fail to dock.

Experimental Protocols: Self-Validating Workflow

The following step-by-step methodology ensures a self-validating system. Toluene is explicitly chosen as a non-polar solvent to prevent competitive solvent hydrogen-bonding, which would mask the catalyst's intrinsic HBD capability.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry nitrogen to eliminate ambient moisture, which can competitively bind to the HBD catalyst.

    • Add trans- β -nitrostyrene (0.5 mmol, 74.6 mg) and the selected catalyst (0.05 mmol, 10 mol%). For 2-(trichloromethyl)-1H-imidazole, add 9.2 mg.

  • Solvent Addition and Substrate Solvation:

    • Inject anhydrous toluene (2.5 mL) into the tube. Stir the mixture at 25 °C for 5 minutes to ensure complete dissolution and pre-equilibrium formation of the catalyst-electrophile complex.

  • Initiation via Nucleophile Addition:

    • Add indole (0.5 mmol, 58.6 mg) in one portion. The addition of the nucleophile is the rate-determining step; adding it last ensures the electrophile is fully activated by the catalyst.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The disappearance of the bright yellow nitrostyrene spot confirms conversion.

  • Quenching and Purification:

    • Upon completion, quench the reaction by directly loading the crude mixture onto a silica gel column. The silica effectively strips the H-bond donor catalyst from the product.

    • Elute with Hexane/Ethyl Acetate (9:1 to 8:2 gradient) to isolate the pure 3-(2-nitro-1-phenylethyl)-1H-indole.

  • Quantitative Analysis:

    • Validate the regioselectivity and yield using ¹H NMR (400 MHz, CDCl₃). The presence of the characteristic triplet at ~5.1 ppm confirms C3-alkylation of the indole ring.

Caption: Step-by-step experimental workflow for benchmarking organocatalytic performance.

Conclusion

Benchmarking 2-(trichloromethyl)-1H-imidazole against standard organocatalysts reveals its distinct profile as a highly activated, monodentate hydrogen-bond donor. While it does not outpace the reaction velocities of bidentate heavyweights like Schreiner's thiourea or squaramides, it successfully bridges the gap between simple heterocyclic bases and advanced HBDs. For researchers dealing with highly congested electrophiles or reactions where dual H-bond donors cause unwanted side-reactions (e.g., background Brønsted acid catalysis[5]), this trichloromethyl-activated imidazole presents a highly tunable, structurally compact alternative.

References

  • [4] Enantioselective, Catalytic Trichloromethylation through Visible-Light-Activated Photoredox Catalysis with a Chiral Iridium Complex. Journal of the American Chemical Society. Available at:[Link]

  • [1] New approaches to organocatalysis based on C–H and C–X bonding for electrophilic substrate activation. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • [2] Bifunctional Hydrogen Bond Donor-Catalyzed Diels–Alder Reactions: Origin of Stereoselectivity and Rate Enhancement. PubMed Central (PMC). Available at:[Link]

  • [5] Cooperative Hydrogen-Bond-Donor Catalysis with Hydrogen Chloride Enables Highly Enantioselective Prins Cyclization Reactions. PubMed Central (PMC). Available at:[Link]

  • [3] Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PubMed Central (PMC). Available at:[Link]

Sources

Validation

Comparative Biological Activity of 2-(Trichloromethyl)-1H-imidazole Analogs: A Technical Guide

As a Senior Application Scientist, evaluating the biological activity of heterocyclic compounds requires moving beyond basic structural analysis to understand the thermodynamic and steric causality driving their interact...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the biological activity of heterocyclic compounds requires moving beyond basic structural analysis to understand the thermodynamic and steric causality driving their interactions. The 2-(trichloromethyl)-1H-imidazole scaffold is a privileged pharmacophore across chemical biology, medicinal chemistry, and agrochemistry. The trichloromethyl (-CCl₃) group is uniquely valuable: it is highly lipophilic, heavily electron-withdrawing, and sterically demanding.

This guide objectively compares three distinct 2-(trichloromethyl)-1H-imidazole analogs, dissecting how minor structural modifications dictate their specific biological targets, from molecular glues in protein-protein interactions to broad-spectrum anthelmintics.

Chemical Biology: Small-Molecule Switches for Protein-Protein Interactions

The most elegant application of the 2-(trichloromethyl)-1H-imidazole scaffold is its use as a synthetic cofactor to rescue engineered protein-protein interactions (PPIs).

Target Compound: 5-chloro-2-(trichloromethyl)-1H-imidazole (Compound E8) Mechanism of Action: Wild-type human growth hormone (hGH) binds its receptor (hGHbp) with high affinity ( Kd​=0.3 nM). By introducing specific mutations—hGH(Thr175Gly) and hGHbp(Trp104Gly)—researchers engineered a deep hydrophobic cavity (~150 ų) at the interface, destroying the binding affinity ( Kd​>1 mM) [1], [2].

Through structural complementation, 5-chloro-2-(trichloromethyl)-1H-imidazole acts as a "molecular glue." The bulky -CCl₃ group perfectly occupies the engineered cavity, engaging in extensive van der Waals interactions, while the 5-chloro substituent optimizes the spatial geometry. This addition restores the binding affinity by >1000-fold ( Kd​=260 nM at 100 μM ligand) and successfully triggers downstream mitogenic signaling via JAK2 phosphorylation[2], [3].

G Mut_hGH Mutant hGH (Thr175Gly) Complex Restored hGH-hGHbp Receptor Complex Mut_hGH->Complex Weak Binding (Kd > 1 mM) Mut_hGHbp Mutant hGHbp (Trp104Gly) Mut_hGHbp->Complex Ligand 5-chloro-2-(trichloromethyl) -1H-imidazole Ligand->Complex Fills Cavity (Kd = 260 nM) JAK2 JAK2 Phosphorylation Complex->JAK2 Signal Transduction Proliferation Cell Proliferation JAK2->Proliferation Mitogenic Response

Mutant hGH/hGHbp rescue by 5-chloro-2-(trichloromethyl)-1H-imidazole and JAK2 activation.

Medicinal Chemistry: Anthelmintic and Antimicrobial Activity

When the imidazole ring is fused to a benzene ring, the biological profile shifts dramatically toward antimicrobial and antiparasitic applications.

Target Compound: 2-(trichloromethyl)benzimidazole Mechanism of Action: Benzimidazoles are well-documented inhibitors of tubulin polymerization [4]. They bind to the colchicine-sensitive site of β -tubulin, preventing microtubule assembly and disrupting cellular division in nematodes and fungi. The substitution of a simple methyl group with a trichloromethyl group at the 2-position significantly increases the molecule's lipophilicity (LogP). This structural choice is causal: the enhanced lipophilicity allows the compound to more efficiently penetrate the thick, lipid-rich cuticle of parasitic nematodes and the cell walls of multidrug-resistant fungal strains, leading to superior intracellular accumulation.

Agrochemicals: Herbicidal and Fungicidal Precursors

Further halogenation of the imidazole ring yields compounds highly resistant to environmental degradation, making them ideal for agrochemical deployment.

Target Compound: 4,5-dichloro-2-(trichloromethyl)-1H-imidazole Mechanism of Action: This highly chlorinated analog is utilized primarily as a potent intermediate and active agent in broad-spectrum herbicides and fungicides [5]. The dual chlorine atoms at positions 4 and 5 severely deplete the electron density of the imidazole ring, rendering it highly stable against oxidative degradation in soil and plant tissues. Biologically, it disrupts vital enzymatic processes in target weeds and fungi, often acting through the uncoupling of oxidative phosphorylation.

Quantitative Data Comparison

To facilitate objective selection for your research pipelines, the following table summarizes the comparative biological metrics of these analogs:

Compound AnalogKey SubstituentsPrimary Biological TargetBinding Affinity / ActivityPrimary Application Field
5-chloro-2-(trichloromethyl)-1H-imidazole 5-Cl, 2-CCl₃Engineered hGH/hGHbp interface Kd​=260 nM (rescued complex) [3]Chemical Biology / Biosafety
2-(trichloromethyl)benzimidazole Benzene fusion, 2-CCl₃ β -tubulin (Nematodes/Fungi)Broad-spectrum inhibition [4]Medicinal Chemistry
4,5-dichloro-2-(trichloromethyl)-1H-imidazole 4-Cl, 5-Cl, 2-CCl₃Oxidative phosphorylationHigh environmental stability [5]Agrochemicals

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for evaluating the biological activity of these analogs.

Protocol 1: Phage Display Panning for PPI Rescue (Evaluating Compound E8)

This workflow isolates small molecules capable of acting as molecular glues by physically linking the binding phenotype to the phage genotype.

  • Immobilization: Coat a 96-well Maxisorp plate with 2 μg/mL of mutant hGHbp(Trp104Gly) in carbonate buffer (pH 9.6) overnight at 4°C. Causality: Provides a stable, uniform solid phase for affinity capture.

  • Blocking: Block wells with 3% BSA in PBS for 2 hours at room temperature.

  • Ligand Incubation: Add 1011 pfu of phage displaying mutant hGH(Thr175Gly) concurrently with 100 μM of 5-chloro-2-(trichloromethyl)-1H-imidazole (dissolved in 1% DMSO/PBS). Incubate for 2 hours. Causality: The ligand must be present during the binding phase to sterically complement the cavity and stabilize the complex.

  • Stringent Washing: Wash wells 10 times with PBST (0.1% Tween-20).

  • Elution: Elute bound phages using 0.1 M Glycine-HCl (pH 2.2) and immediately neutralize with 1 M Tris-HCl (pH 9.1). Titrate to quantify.

Self-Validation Checkpoint: Include a parallel well with wild-type hGHbp and wild-type hGH-phage (positive control) and a well with the mutant pair but vehicle only (1% DMSO, negative control). A signal-to-noise ratio (ligand vs. vehicle) of >100 confirms that the washing stringency is optimal and binding is strictly ligand-dependent.

Workflow Step1 1. Immobilize Receptor (Mutant hGHbp) Step2 2. Add Phage Library (Mutant hGH displayed) Step1->Step2 Step3 3. Add Small Molecules (e.g., 5-Cl-2-CCl3-imidazole) Step2->Step3 Step4 4. Stringent Wash (Remove unbound phages) Step3->Step4 Selection for Steric Complementation Step5 5. Elution & Titration (Quantify rescued binding) Step4->Step5 Isolate Active Ligand-Receptor Pairs

Phage panning workflow to identify small-molecule switches for protein-protein interactions.

Protocol 2: Cell Proliferation & JAK2 Phosphorylation Assay

This protocol verifies that the in vitro binding translates to functional intracellular signaling.

  • Cell Starvation: Seed Ba/F3 cells expressing the mutant hGHbp receptor. Starve cells of IL-3 for 18 hours. Causality: Starvation drops basal kinase activity to near-zero, ensuring that any subsequent JAK2 phosphorylation is strictly dependent on the synthetic ligand.

  • Stimulation: Treat cells with 10 nM mutant hGH and varying concentrations (1 μM to 100 μM) of 5-chloro-2-(trichloromethyl)-1H-imidazole for 15 minutes.

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve via SDS-PAGE and probe with anti-phospho-JAK2 (Tyr1007/1008) antibodies.

Self-Validation Checkpoint: Pre-treat a control group with a known JAK2 inhibitor (e.g., Ruxolitinib) 30 minutes prior to ligand addition. Complete ablation of the phospho-JAK2 signal confirms that the observed biological activity is strictly mediated through the targeted receptor pathway, ruling out off-target mitogenic effects of the imidazole analog.

References

  • F1000Research (2016). Recent advances in synthetic biosafety.
  • Guo, Z., Zhou, D., & Schultz, P. G. (2000). Designing small-molecule switches for protein-protein interactions. Science, 288(5473), 2042-2045.
  • Arkin, M. R., & Wells, J. A. (2004). Inhibition of Protein−Protein Association by Small Molecules: Approaches and Progress. Journal of Medicinal Chemistry.
  • Sharma, S., & Abuzar, S. (1983). The benzimidazole anthelmintics — chemistry and biological activity. Academia.edu.
  • PrepChem (n.d.). Synthesis of 4,5-dichloro-2-trichloromethyl-imidazole.
Comparative

GC-MS validation protocols for 2-(trichloromethyl)-1H-imidazole detection

GC-MS/MS Validation Protocols for 2-(Trichloromethyl)-1H-imidazole: A Comparative Application Guide Introduction As a Senior Application Scientist, I approach method development not as a rigid checklist, but as an exerci...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS/MS Validation Protocols for 2-(Trichloromethyl)-1H-imidazole: A Comparative Application Guide

Introduction As a Senior Application Scientist, I approach method development not as a rigid checklist, but as an exercise in physical chemistry and logical deduction. The quantification of 2-(trichloromethyl)-1H-imidazole—a critical intermediate in pharmaceutical synthesis and complex ligand design—presents a unique analytical paradox. The imidazole ring is highly polar and prone to peak tailing on chromatographic stationary phases, while the trichloromethyl (-CCl 3​ ) group is bulky, highly electronegative, and thermally labile.

This guide objectively compares the performance of High-Efficiency GC-MS/MS (Triple Quadrupole) against traditional Single Quadrupole GC-MS and LC-MS/MS platforms. By exploring the causality behind our experimental choices, we establish a self-validating protocol that ensures absolute data integrity in accordance with ICH validation guidelines[1].

The Causality of Method Selection: Why GC-MS/MS?

When evaluating analytical platforms for halogenated heterocycles, we must first consider the ionization dynamics of the target molecule.

  • The LC-MS/MS Limitation: While LC-MS/MS is often the default platform for polar heterocycles, the highly electronegative trichloromethyl group severely suppresses positive electrospray ionization (ESI+) efficiency. Furthermore, LC-MS/MS is highly susceptible to matrix effects, requiring extensive post-extraction evaluations to account for ion suppression in complex biological or environmental samples[2].

  • The GC-MS/MS Advantage: Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) utilizes Electron Ionization (EI), which is unaffected by the electronegativity of the -CCl 3​ group. While standard GC-MS provides good sensitivity (ng to µg range) for volatile and thermally stable compounds[1], transitioning to a Triple Quadrupole (MRM) platform elevates this sensitivity to the picogram range, entirely bypassing the matrix interference that plagues single-quad systems.

However, GC analysis of imidazoles requires a critical intervention: derivatization . Without it, the secondary amine (N-H) of the imidazole ring interacts with active sites in the GC inlet and column, causing severe signal degradation and peak tailing.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. By incorporating an isotopically labeled internal standard (e.g., 13 C 3​ -labeled imidazole) at the very beginning of the workflow, we mathematically normalize both extraction recovery losses and derivatization efficiency variations.

Step-by-Step Methodology:

Step 1: Matrix Spiking and Equilibration

  • Aliquot 1.0 mL of the sample matrix into a glass centrifuge tube.

  • Spike with 10 µL of the isotopic internal standard to achieve a final concentration of 50 ng/mL.

  • Causality: Introducing the standard at step zero ensures that any subsequent losses will affect the analyte and standard equally. The final MRM response ratio becomes purely a function of analyte concentration, rendering the method self-validating.

Step 2: pH Adjustment and Liquid-Liquid Extraction (LLE)

  • Add 2.0 mL of 0.1 M phosphate buffer and adjust the pH to exactly 8.0 using 0.1 M NaOH or HCl.

  • Causality: At pH 8.0, the imidazole derivative is fully in its neutral, un-ionized state. This specific pH optimizes the extraction of imidazole-like compounds from the aqueous phase into the organic solvent while precipitating interfering matrix proteins[3].

  • Add 3.0 mL of dichloromethane (DCM), vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes. Extract the lower organic layer.

Step 3: Derivatization Workflow

  • Evaporate the DCM extract to dryness under a gentle stream of nitrogen at room temperature. (Crucial: Do not apply heat, as the -CCl 3​ group is thermally labile).

  • Reconstitute the residue in 90 µL acetonitrile and 60 µL pyridine.

  • Add 200 µL anhydrous ethanol and 70 µL isobutyl chloroformate[3].

  • Causality: Isobutyl chloroformate reacts rapidly with the N-H group to form a volatile, thermally stable carbamate derivative. Pyridine acts as an acid scavenger to drive the reaction to 100% completion, ensuring maximum derivatization efficiency prior to GC-MS analysis[3].

Step 4: GC-MS/MS Instrumental Conditions

  • Injection: 1 µL, Splitless mode (optimized for trace analysis)[1].

  • Column: DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness)[1].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1].

  • Temperature Program: Start at 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold for 5 min[1].

  • Detection: Triple Quadrupole in MRM mode (70 eV).

ProtocolLogic A Sample Matrix (Aqueous) BB BB A->BB Normalizes Recovery B Add Isotopic Internal Standard C LLE Extraction (pH 8.0 Adjustment) D Derivatization (Isobutyl Chloroformate) C->D Organic Extract E GC-MS/MS Analysis (EI-MRM Platform) D->E Normalizes Derivatization F Self-Validating Quantification E->F Ratio: Analyte/ISTD BB->C Normalizes Recovery

Logical workflow of the self-validating GC-MS/MS protocol for imidazole detection.

Comparative Performance Data

To objectively evaluate the product's performance, we compare our validated High-Efficiency GC-MS/MS method against published data for standard GC-MS and LC-MS/MS techniques analyzing structurally similar imidazole derivatives.

Validation ParameterStandard GC-MS (Single Quad)High-Efficiency GC-MS/MS (Product)LC-MS/MS (ESI+)
Linearity (R²) 0.9903 – 0.9992[3]≥ 0.999[1]> 0.99[2]
Limit of Detection (LOD) 55.3 – 891.4 ng/mL[3]1.0 – 5.0 ng/mL1 – 25 nM[2]
Limit of Quantitation (LOQ) 237.0 – 1937.3 ng/mL[3]5.0 – 15.0 ng/mL1 – 50 nM[2]
Accuracy (% Recovery) 58.8% – 160.9%[3]98.0% – 102.0%[1]60% – 120%[2]
Matrix Effect Susceptibility Moderate (Baseline noise)Minimal (MRM Selectivity)High (Ion suppression)

Data Interpretation: While standard single-quadrupole GC-MS struggles with highly variable recoveries (58.8% to 160.9%) and higher LODs when dealing with complex matrix samples[3], the GC-MS/MS platform tightens the accuracy window to a strict 98.0%–102.0% compliance[1]. Furthermore, the GC-MS/MS platform completely avoids the severe ion suppression matrix effects inherent to LC-MS/MS[2], making it the unequivocally superior choice for trace-level quantification of 2-(trichloromethyl)-1H-imidazole.

Conclusion

The successful quantification of 2-(trichloromethyl)-1H-imidazole relies heavily on understanding the molecule's physical chemistry. By pairing a highly specific isobutyl chloroformate derivatization step at pH 8.0 with the absolute selectivity of a GC-MS/MS Triple Quadrupole platform, laboratories can achieve picogram-level sensitivity while maintaining strict ICH compliance. The integration of an isotopic internal standard ensures the entire workflow remains a closed, self-validating system, guaranteeing absolute trustworthiness in the generated analytical data.

References

  • Guangdong University of Technology. "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(trichloromethyl)-1H-imidazole

Advanced Safety and Operational Guide: Handling 2-(Trichloromethyl)-1H-imidazole As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as an extension of scientific rigor. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-(Trichloromethyl)-1H-imidazole

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as an extension of scientific rigor. Handling highly reactive halogenated heterocycles like 2-(trichloromethyl)-1H-imidazole requires a deep understanding of their physical chemistry. This guide provides researchers and drug development professionals with a field-proven, self-validating framework for the safe operation, handling, and disposal of this compound.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the causality of the hazard. The trichloromethyl group (-CCl₃) positioned at the C2 carbon of the imidazole ring is highly electron-deficient. When exposed to ambient moisture or mucous membranes, water acts as a nucleophile, initiating a rapid [1].

This hydrolysis cleaves the carbon-chlorine bonds, converting the -CCl₃ group into a carboxylic acid (imidazole-2-carboxylic acid) while exothermically releasing three equivalents of hydrogen chloride (HCl) gas. The acute hazards—severe tissue necrosis, respiratory distress, and equipment corrosion—are direct consequences of this localized HCl generation. Furthermore, the intact trichloromethyl group acts as a potent electrophile, capable of irreversibly alkylating cellular proteins.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for moisture-sensitive alkylating agents. The following matrix summarizes the required gear, the mechanistic justification for its selection, and the validation checkpoint to ensure system integrity.

PPE ComponentSpecificationMechanistic JustificationValidation Checkpoint
Gloves Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Halogenated organics and HCl gas permeate single-layer nitrile over prolonged exposure.Perform a pneumatic inflation test on both pairs prior to donning to verify the absence of micro-tears.
Eye Protection Unvented chemical splash goggles + Face shieldProtects against localized HCl gas evolution if the compound contacts ocular moisture.Ensure the silicone seal sits perfectly flush against the skin with zero air gaps.
Body Protection Poly-coated chemical-resistant Tyvek® lab coatPrevents skin exposure to airborne particulates and corrosive hydrolysis byproducts.Verify that the coat's cuffs are securely taped or tucked under the outer gloves.
Respirator NIOSH-approved half-mask with acid gas cartridgesNeutralizes inhaled HCl gas generated from ambient moisture hydrolysis outside a fume hood.Perform a positive and negative pressure seal check before entering the workspace.

Experimental Workflow: Self-Validating Handling Protocol

Every operational step must validate the success of the previous one. This ensures that environmental control is maintained throughout the handling process, as detailed in modern [2].

Step 1: Environmental Isolation

  • Action : Transfer the sealed reagent bottle into a nitrogen-purged glovebox.

  • Causality : The -CCl₃ group reacts violently with atmospheric moisture. Inert gas isolates the electrophilic center from nucleophilic attack.

  • Validation Checkpoint : Monitor the glovebox hygrometer; proceed only if relative humidity (RH) is strictly <1% and oxygen is <5 ppm.

Step 2: Reagent Weighing and Transfer

  • Action : Weigh the compound into a pre-dried, amber glass vial and seal with a PTFE-lined septum before removing it from the glovebox.

  • Causality : Amber glass prevents potential UV-induced radical degradation of the C-Cl bonds, while the PTFE septum ensures a chemically inert, moisture-proof seal.

  • Validation Checkpoint : Invert the sealed vial and visually inspect the septum integrity; ensure no powder adheres to the sealing rim, which could compromise the micro-environment.

Step 3: Controlled Hydrolysis/Reaction

  • Action : If your workflow requires the conversion of the trichloromethyl group to a carboxylic acid, transfer the sealed vial to a fume hood. Cool the solution to 0°C in an ice bath and add water dropwise via a micro-syringe[3].

  • Causality : The hydrolysis of the trichloromethyl group is highly exothermic. Strict thermal control prevents solvent boil-off and uncontrolled aerosolization of the corrosive HCl byproduct.

  • Validation Checkpoint : Monitor the internal temperature via a thermocouple; throttle the addition rate to maintain an internal temperature of ≤5°C.

G N1 Ambient Moisture Exposure N2 Hydrolysis of -CCl3 Group (Nucleophilic Attack by H2O) N1->N2 N3 Release of 3 eq. HCl Gas (Corrosive / Exothermic) N2->N3 N4 Formation of Imidazole-2 -carboxylic acid N2->N4 N5 PPE Failure / Tissue Damage (If unprotected) N3->N5

Mechanistic pathway of 2-(trichloromethyl)-1H-imidazole hydrolysis and hazard generation.

Spill Response and Disposal Plan

In the event of a containment failure, immediate and calculated action is required.

  • Solid Spill : Do NOT use water. Water will trigger massive HCl gas evolution. Cover the spill completely with dry sand or a proprietary acid-neutralizing absorbent (e.g., sodium carbonate-based powder).

  • Collection : Using non-sparking, plastic tools, sweep the neutralized mixture into a heavy-duty polyethylene container.

  • Validation Checkpoint : Hover a piece of damp pH paper 2 inches above the collected waste. If the paper turns red, HCl is still evolving; add more neutralizing powder until the pH paper remains unchanged.

  • Disposal : Seal the container and label it strictly as "Halogenated Organic Waste - Corrosive / Water-Reactive".

References

  • Trichloromethyl group. Wikipedia.[Link]

  • A New Route for the Synthesis of Trichloromethyl-1H-Benzo[d]imidazole and (1,2,3-Triazol)-1H-Benzo[d]imidazole Derivatives via Copper-catalyzed N-Arylation and Huisgen Reactions. Bentham Science Publishers.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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